molecular formula C35H56N4O5S B15573430 Acat-IN-10

Acat-IN-10

货号: B15573430
分子量: 644.9 g/mol
InChI 键: YHMOMXDJTCKUDW-YTTGMZPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acat-IN-10 is a useful research compound. Its molecular formula is C35H56N4O5S and its molecular weight is 644.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C35H56N4O5S

分子量

644.9 g/mol

IUPAC 名称

[4-[[(2S)-2,6-diaminohexanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C35H56N4O5S/c1-20(2)25-15-27(21(3)4)31(28(16-25)22(5)6)19-33(40)39-45(42,43)44-34-29(23(7)8)17-26(18-30(34)24(9)10)38-35(41)32(37)13-11-12-14-36/h15-18,20-24,32H,11-14,19,36-37H2,1-10H3,(H,38,41)(H,39,40)/t32-/m0/s1

InChI 键

YHMOMXDJTCKUDW-YTTGMZPUSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors, with Reference to Acat-IN-10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific quantitative data and detailed experimental protocols for Acat-IN-10 is limited in the public domain. This guide provides a comprehensive overview of the mechanism of action of ACAT inhibitors as a class, using data from well-characterized inhibitors to illustrate key concepts. This compound is identified as an ACAT inhibitor originating from patent EP1236468A1 and has been noted to weakly inhibit NF-κB mediated transcription.

Core Mechanism of Action: Inhibition of Cholesterol Esterification

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2] There are two known isoforms of ACAT:

  • ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and the brain. It is primarily involved in storing excess cholesterol within cells to prevent cytotoxicity.[3][4][5]

  • ACAT2: Predominantly expressed in the liver and intestines, playing a key role in the assembly and secretion of apolipoprotein B-containing lipoproteins (e.g., VLDL and chylomicrons).[4][6][7]

ACAT inhibitors, including this compound, exert their primary effect by blocking the activity of these enzymes. By preventing the conversion of free cholesterol to cholesteryl esters, these inhibitors lead to a decrease in the intracellular storage of cholesterol and an increase in the pool of free cholesterol. This alteration in cholesterol homeostasis triggers a cascade of downstream cellular events.

Quantitative Data on ACAT Inhibitor Potency

InhibitorTarget(s)IC50 (µM)Assay System
Avasimibe (CI-1011) ACAT1/ACAT2ACAT1: 24ACAT2: 9.2Enzymatic assay with recombinant human ACAT1 and ACAT2
ACAT3.3Not specified
K-604 ACAT1 selectiveACAT1: 0.45ACAT2: 102.85Enzymatic assay with human ACAT-1 and ACAT-2
CP-113,818 ACATPotent inhibitor (specific IC50 not provided)Cell-based and in vivo studies

Signaling Pathways and Downstream Effects

The inhibition of ACAT and the subsequent alteration of intracellular cholesterol levels impact several signaling pathways and cellular processes.

Cholesterol Homeostasis and Lipoprotein Metabolism

By blocking cholesterol esterification, ACAT inhibitors prevent the accumulation of cholesteryl esters in macrophages, a key step in the formation of foam cells, which are characteristic of atherosclerotic plaques.[1] In the liver and intestine, inhibition of ACAT2 can reduce the assembly and secretion of VLDL and chylomicrons, leading to lower plasma cholesterol levels.[2][6]

cluster_0 Intracellular Cholesterol Metabolism Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibits

Core mechanism of this compound action.
NF-κB Signaling Pathway

This compound has been reported to weakly inhibit NF-κB mediated transcription. The crosstalk between cholesterol metabolism and NF-κB signaling is an active area of research. Pro-inflammatory stimuli can activate the NF-κB pathway, which in turn can influence cholesterol metabolism by upregulating genes involved in cholesterol synthesis and uptake.[8][9] Conversely, alterations in cellular cholesterol levels can modulate NF-κB signaling.[8][9] The weak inhibitory effect of this compound on this pathway may contribute to its overall biological activity, potentially through the modulation of inflammatory responses.

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IKK Complex->NF-κB (p50/p65) Leads to activation IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces This compound This compound This compound->NF-κB (p50/p65) Weakly Inhibits

Simplified NF-κB signaling pathway and the putative role of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ACAT inhibitors.

In Vitro Microsomal ACAT Activity Assay

This assay directly measures the enzymatic activity of ACAT in microsomal fractions isolated from tissues or cultured cells.

  • Materials:

    • Microsomal preparation (e.g., from liver or cells overexpressing ACAT)

    • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

    • Bovine Serum Albumin (BSA)

    • Unlabeled cholesterol

    • Radiolabeled substrate: [1-14C]Oleoyl-CoA

    • ACAT inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

    • Thin-Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Enzyme Preparation: Thaw microsomal preparations on ice. Determine protein concentration using a standard method (e.g., BCA assay).

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a defined amount of microsomal protein, BSA, and unlabeled cholesterol.

    • Inhibitor Addition: Add the ACAT inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Pre-incubation: Pre-incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Start the reaction by adding [1-14C]Oleoyl-CoA.

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

    • Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform:methanol. Vortex and centrifuge to separate the phases.

    • TLC Separation: Spot the lower organic phase onto a TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.

    • Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the area corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and measure radioactivity.

    • Data Analysis: Calculate the amount of cholesteryl ester formed and determine the percent inhibition at each inhibitor concentration. The IC50 value can be determined by fitting the data to a dose-response curve.

Prepare Microsomes Prepare Microsomes Set up Reaction Set up Reaction Prepare Microsomes->Set up Reaction 1 Add Inhibitor Add Inhibitor Set up Reaction->Add Inhibitor 2 Pre-incubate Pre-incubate Add Inhibitor->Pre-incubate 3 Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction 4 Incubate Incubate Initiate Reaction->Incubate 5 Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate->Stop Reaction & Extract Lipids 6 TLC Separation TLC Separation Stop Reaction & Extract Lipids->TLC Separation 7 Quantify Radioactivity Quantify Radioactivity TLC Separation->Quantify Radioactivity 8 Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50 9

Workflow for the in vitro microsomal ACAT activity assay.
Cell-Based Cholesterol Esterification Assay

This assay measures the rate of cholesterol esterification in intact cells.

  • Materials:

    • Cultured cells (e.g., macrophages like J774 or THP-1, or other relevant cell lines)

    • Cell culture medium

    • Radiolabeled oleic acid ([3H]oleic acid or [14C]oleic acid) complexed to BSA

    • ACAT inhibitor (e.g., this compound)

    • Phosphate-Buffered Saline (PBS)

    • Lipid extraction solvents

    • TLC plates and developing solvent

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

    • Inhibitor Treatment: Pre-treat cells with various concentrations of the ACAT inhibitor or vehicle control for a specified time (e.g., 1-24 hours).

    • Radiolabeling: Remove the treatment medium and add fresh medium containing the radiolabeled oleic acid-BSA complex. Incubate for a defined period (e.g., 1-4 hours) to allow for the synthesis of radiolabeled cholesteryl esters.

    • Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove unincorporated radiolabel. Lyse the cells and extract the total lipids.

    • TLC Separation and Quantification: Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl ester as described in the in vitro assay protocol.

    • Data Analysis: Determine the effect of the ACAT inhibitor on the rate of cholesterol esterification in the cells and calculate the IC50 value.

Plate Cells Plate Cells Treat with Inhibitor Treat with Inhibitor Plate Cells->Treat with Inhibitor 1 Add Radiolabeled Oleic Acid Add Radiolabeled Oleic Acid Treat with Inhibitor->Add Radiolabeled Oleic Acid 2 Incubate Incubate Add Radiolabeled Oleic Acid->Incubate 3 Lyse Cells & Extract Lipids Lyse Cells & Extract Lipids Incubate->Lyse Cells & Extract Lipids 4 TLC Separation TLC Separation Lyse Cells & Extract Lipids->TLC Separation 5 Quantify Radioactivity Quantify Radioactivity TLC Separation->Quantify Radioactivity 6 Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50 7

Workflow for the cell-based cholesterol esterification assay.

References

An In-depth Technical Guide on the Function of Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound designated "Acat-IN-10" did not yield information on a distinct, publicly documented Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. Therefore, this guide will provide a comprehensive overview of the function, mechanism of action, and experimental evaluation of well-characterized ACAT inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.

Introduction to Acyl-CoA: Cholesterol Acyltransferase (ACAT)

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that plays a central role in cellular cholesterol homeostasis.[1][2] It catalyzes the esterification of free cholesterol with long-chain fatty acyl-CoAs to form cholesteryl esters.[3][4] This conversion allows the cell to store excess cholesterol in a less toxic, inert form within lipid droplets.[4][5]

In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which are encoded by separate genes and exhibit different tissue distributions and functions.[6][7]

  • ACAT1 is ubiquitously expressed in various tissues, including macrophages, steroidogenic tissues, and the brain.[6][7] It is the primary isoenzyme in most human cells and is implicated in the formation of foam cells in atherosclerotic plaques.[6][7]

  • ACAT2 is predominantly found in the liver and intestines, where it is involved in the assembly and secretion of apolipoprotein B-containing lipoproteins like Very Low-Density Lipoprotein (VLDL) and chylomicrons.[6][8]

Given their role in cholesterol metabolism, ACAT enzymes have become therapeutic targets for various diseases, including atherosclerosis, hypercholesterolemia, certain cancers, and neurodegenerative diseases like Alzheimer's disease.[1][6][9]

Mechanism of Action of ACAT Inhibitors

ACAT inhibitors are a class of compounds that block the enzymatic activity of ACAT1 and/or ACAT2.[6] By impeding the esterification of cholesterol, these inhibitors lead to an increase in the intracellular concentration of free cholesterol.[6] This accumulation of free cholesterol can trigger several downstream cellular responses:

  • Reduced Foam Cell Formation: In macrophages, inhibiting ACAT prevents the massive accumulation of cholesteryl esters, a hallmark of foam cell formation in the development of atherosclerotic plaques.[6]

  • Enhanced Cholesterol Efflux: The rise in free cholesterol can stimulate the efflux of cholesterol from cells to high-density lipoproteins (HDL), a key process in reverse cholesterol transport.[6]

  • Suppression of Lipoprotein Secretion: Inhibition of ACAT2 in the liver and intestine can reduce the secretion of VLDL and chylomicrons, thereby lowering plasma cholesterol levels.[10]

  • Modulation of Cellular Signaling: Changes in cellular free cholesterol levels can impact the integrity and function of cell membranes and lipid rafts, influencing various signaling pathways.[3]

The therapeutic potential of ACAT inhibitors has been explored in various disease models. For instance, in models of Alzheimer's disease, ACAT inhibition has been shown to reduce the generation of amyloid-β peptides.[11] In cancer, inhibiting ACAT can suppress cell proliferation and induce apoptosis in various cancer cell lines.[1][12][13]

Quantitative Data on Prominent ACAT Inhibitors

The following tables summarize the inhibitory potency and biological effects of several well-documented ACAT inhibitors.

CompoundTarget(s)IC50 / KiSource Organism/Cell LineReference(s)
Avasimibe (B1665837) (CI-1011) ACAT1/ACAT2IC50: 24 µM (ACAT1), 9.2 µM (ACAT2)Not Specified[11][14]
ACATIC50: 3.3 µMNot Specified
Pactimibe (B69775) (CS-505) ACAT1/ACAT2IC50: 4.9 µM (ACAT1), 3.0 µM (ACAT2)Not Specified[15]
ACATKi: 5.6 µM (noncompetitive with oleoyl-CoA)Not Specified[15][16]
ACATIC50: 6.7 µM (cholesteryl ester formation)Human Macrophages[15]
K-604 ACAT1 selectiveIC50: 0.45 µM (ACAT1), 102.85 µM (ACAT2)Human[17][18]
ACAT1Ki: 0.378 µM (competitive with oleoyl-CoA)Not Specified[17]
ACATIC50: 0.068 µM (cholesterol esterification)Monocyte-derived Macrophages[18]
F12511 (Eflucimibe) ACAT1/ACAT2IC50: 39 nM (ACAT1), 110 nM (ACAT2)Human[7]
ACATIC50: 3 nM (HepG2), 7 nM (CaCo-2), 71 nM (THP-1)Human Cell Lines[19]
Sandoz 58-035 ACATCompetitive inhibitorNot Specified[20]
CompoundExperimental ModelKey FindingsReference(s)
Avasimibe Human MacrophagesReduces foam cell formation by enhancing free cholesterol efflux and inhibiting modified LDL uptake.[21]
Cholesterol-fed animalsDose-dependently reduces plasma total triglyceride and VLDL cholesterol levels.[11]
Prostate Cancer CellsReduces cell proliferation and induces G1 phase cell cycle arrest.[14]
Prostate Cancer (in vivo)Suppresses tumor growth and metastasis.[14]
Pactimibe ApoE-deficient miceReduces and stabilizes atherosclerotic lesions through cholesterol-lowering and direct effects on plaque macrophages.[22]
K-604 Fat-fed hamstersSuppressed fatty streak lesions without affecting plasma cholesterol levels.[23]
Neuro2a cellsIncreases markers of autophagosome formation.[18]
F12511 Cholesterol-fed animalsPotent antihypercholesterolemic effects.[19]
Alzheimer's Disease Mouse ModelAmeliorated amyloidopathy and reduced hyperphosphorylated tau.[24][25]
Sandoz 58-035 Human Monocyte-derived MacrophagesLowered total cholesterol accumulation by limiting the uptake of acetylated LDL and enhancing unesterified cholesterol efflux.[26]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel ACAT inhibitors. Below are representative protocols for key experiments.

This protocol describes a general method for determining the inhibitory activity of a compound against ACAT in a cell-free system using microsomal preparations.[27]

  • Preparation of Microsomes:

    • Homogenize liver tissue from a suitable animal model (e.g., rat) in a buffered solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched with ACAT enzymes.[27]

  • Compound Incubation:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO).

    • Pre-incubate various concentrations of the test compounds with the microsomal preparation.[27]

  • Assay Reaction:

    • Perform the assay in a buffer containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and radiolabeled fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA).[27]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C.

    • Stop the reaction by adding a solvent mixture, such as chloroform:methanol.[27]

  • Lipid Extraction and Analysis:

    • Extract the lipids from the reaction mixture.

    • Separate the cholesteryl ester fraction from free fatty acids using thin-layer chromatography (TLC).[27]

  • Quantification:

    • Quantify the radioactivity incorporated into the cholesteryl ester band using a scintillation counter.[27]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[27]

This protocol outlines a method to assess the effect of an ACAT inhibitor on cholesterol esterification in intact cells.[7]

  • Cell Culture:

    • Culture a suitable cell line (e.g., human monocyte-derived macrophages, HepG2) in appropriate media.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound or vehicle for a specified duration.

  • Radiolabeling:

    • Pulse the cells with a radiolabeled precursor for cholesterol esterification, such as [3H]-oleate, for a defined period.[7]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells to remove excess radiolabel and lyse the cells.

    • Extract the total lipids from the cell lysate.

  • Analysis and Quantification:

    • Separate the lipids by TLC and quantify the radioactivity in the cholesteryl ester fraction.

  • Data Analysis:

    • Normalize the data to the total cell protein content and calculate the inhibition of cholesterol esterification compared to the vehicle-treated control.

This protocol describes a general procedure for evaluating the anti-atherosclerotic effects of an ACAT inhibitor in a preclinical animal model.[27]

  • Animal Model:

    • Use an appropriate animal model that develops atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) mice.[27]

  • Diet and Treatment:

    • Feed the mice a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic lesions.[27]

    • Administer the test compound orally (e.g., by gavage or formulated in the diet) at various doses for a specified duration (e.g., 12-16 weeks). Include a control group that receives the vehicle.[27]

  • Monitoring:

    • Monitor the body weight and general health of the animals throughout the study.

    • Collect blood samples at specified time points to analyze plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and perfuse the vascular system.

    • Excise the aorta and quantify the atherosclerotic lesion area, for example, by en face analysis after Oil Red O staining.

    • Perform histological and immunohistochemical analysis of the aortic root to assess lesion composition, including macrophage content, lipid deposition, and collagen content.

Mandatory Visualizations

ACAT_Signaling_Pathway Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme (ACAT1/ACAT2) Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Storage in Lipid Droplets Cholesteryl_Esters->Lipid_Droplets ACAT_Inhibitors ACAT Inhibitors (e.g., Avasimibe, Pactimibe) ACAT_Inhibitors->ACAT Inhibition

Figure 1: ACAT signaling pathway and the point of intervention by ACAT inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In_Vitro_Assay In Vitro ACAT Inhibition Assay (Microsomal Prep) IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cell-Based Cholesterol Esterification Assay IC50_Determination->Cell_Based_Assay Animal_Model Atherosclerosis Animal Model (e.g., ApoE-/- mice) Cell_Based_Assay->Animal_Model Lead Compound Selection Treatment Compound Administration Animal_Model->Treatment Efficacy_Assessment Efficacy Assessment (Lesion Size, Plasma Lipids) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

References

A Technical Guide to the Discovery and Synthesis of ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that plays a central role in cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters. This process is fundamental for the storage of cholesterol in lipid droplets or for its assembly into lipoproteins for transport. The dysregulation of this enzymatic activity has been implicated in a range of pathologies, most notably atherosclerosis and Alzheimer's disease, making ACAT a significant therapeutic target. This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of ACAT inhibitors.

The Role of ACAT in Cellular Biology

ACAT exists in two isoforms, ACAT1 and ACAT2, which are encoded by the SOAT1 and SOAT2 genes, respectively.[1] ACAT1 is ubiquitously expressed in a variety of tissues, including the brain, adrenal glands, and macrophages, while ACAT2 is predominantly found in the liver and intestines, where it is crucial for the absorption of dietary cholesterol.[1][2] By converting free cholesterol to cholesteryl esters, ACAT enzymes protect cells from the potential toxicity of excess free cholesterol.[3]

The inhibition of ACAT is a compelling therapeutic strategy. By blocking cholesterol esterification, ACAT inhibitors increase the intracellular concentration of free cholesterol.[1] This can lead to several beneficial downstream effects, including the enhanced efflux of cholesterol to high-density lipoproteins (HDL) and modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1][4]

Signaling Pathway of ACAT and Cholesterol Homeostasis

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism.

ACAT_Pathway cluster_cell Cellular Environment Dietary_Cholesterol Dietary Cholesterol / Lipoproteins (LDL) Free_Cholesterol_Pool Intracellular Free Cholesterol Pool Dietary_Cholesterol->Free_Cholesterol_Pool ACAT ACAT1 / ACAT2 Free_Cholesterol_Pool->ACAT Substrate HDL_Efflux Cholesterol Efflux (to HDL) Free_Cholesterol_Pool->HDL_Efflux ER Endoplasmic Reticulum (ER) Free_Cholesterol_Pool->ER Cholesteryl_Esters Cholesteryl Esters (Storage in Lipid Droplets) ACAT->Cholesteryl_Esters Catalyzes Acat_IN ACAT Inhibitors Acat_IN->ACAT Inhibits SREBP_Pathway SREBP Pathway (Cholesterol Synthesis) ER->SREBP_Pathway Regulates SREBP_Pathway->Free_Cholesterol_Pool Increases

Caption: Role of ACAT in cellular cholesterol metabolism and the mechanism of ACAT inhibitors.

Discovery and Development of ACAT Inhibitors

The development of ACAT inhibitors has been a significant focus of pharmaceutical research. While early clinical trials with non-selective inhibitors did not yield successful outcomes, they provided invaluable insights into cholesterol metabolism.[4] Current research efforts are largely directed towards developing isoform-selective inhibitors to target specific pathologies with greater efficacy and fewer side effects.

While specific data for a compound named "Acat-IN-10" is not available in the public domain, the following table provides inhibitory concentrations for other well-characterized ACAT inhibitors to offer a comparative context.

CompoundTargetIC50Notes
Avasimibe ACAT1/ACAT2-Orally bioavailable, good safety profile.[5]
Pactimibe ACAT1/ACAT2-Investigated for atherosclerosis.
K-604 ACAT1-Potent inhibitor used in in-vitro studies.[6]
CI-1011 ACAT1/ACAT2-Investigated for hypercholesterolemia.
SZ58-035 ACAT-Used in research to study ACAT function.

Note: Specific IC50 values for many ACAT inhibitors are proprietary or not consistently reported across public literature.

Experimental Protocols

The evaluation of ACAT inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

This assay is fundamental for determining the inhibitory activity of a compound against ACAT enzymes in a cell-free system.[4]

1. Preparation of Microsomes:

  • Liver tissue from a suitable animal model (e.g., rat) is homogenized.

  • The homogenate undergoes differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.[4]

2. Assay Reaction:

  • The assay is typically conducted in a buffer containing the microsomal preparation.

  • A source of cholesterol, such as cholesterol-rich liposomes, is added.

  • Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) is introduced to the reaction mixture.

  • The test compound (ACAT inhibitor) is added at various concentrations.

3. Quantification:

  • The reaction is incubated and then stopped.

  • The cholesteryl esters are extracted and separated by thin-layer chromatography.

  • The amount of radiolabeled cholesteryl ester formed is quantified to determine the level of ACAT inhibition.

The following diagram outlines the general workflow for an in vitro ACAT inhibition assay.

in_vitro_workflow cluster_workflow In Vitro ACAT Inhibition Assay Workflow A 1. Isolate Microsomes (from liver tissue) B 2. Prepare Assay Mixture: - Microsomes - Cholesterol Substrate - [14C]oleoyl-CoA A->B C 3. Add Test Compound (ACAT Inhibitor) B->C D 4. Incubate at 37°C C->D E 5. Extract Lipids D->E F 6. Separate via TLC E->F G 7. Quantify [14C]Cholesteryl Esters F->G H 8. Calculate IC50 G->H

Caption: General workflow for an in vitro ACAT inhibition assay.

Animal models are crucial for evaluating the therapeutic potential of ACAT inhibitors in a physiological setting.

1. Animal Model:

  • Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice are commonly used as they spontaneously develop atherosclerosis.

2. Diet and Treatment:

  • Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic lesions.[4]

  • The test compound is administered orally (e.g., by gavage or formulated in the diet) at various doses for a specified duration (e.g., 12-16 weeks).[4]

  • A control group receives the vehicle.[4]

3. Monitoring:

  • Body weight and food consumption are monitored throughout the study.[4]

  • Periodic blood samples are collected to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).[4]

4. Tissue Collection and Analysis:

  • At the end of the study, the aorta is perfused and dissected.[4]

  • The extent of atherosclerotic lesions is quantified, often by staining with Oil Red O.

Synthesis of ACAT Inhibitors

The chemical synthesis of ACAT inhibitors is diverse, reflecting the varied chemical scaffolds that have been investigated. A common strategy involves the design of molecules that mimic the substrates of the ACAT enzyme, cholesterol, and a fatty acyl-CoA. Many inhibitors contain a urea (B33335) or amide functionality, which is thought to be important for binding to the enzyme's active site. The synthesis often involves standard organic chemistry transformations, such as amide bond formation, ether synthesis, and aromatic substitution reactions. Due to the proprietary nature of many pharmaceutical compounds, detailed synthetic routes for specific, late-stage clinical candidates are often not publicly disclosed.

Future Directions

The field of ACAT inhibitor research continues to evolve. Future efforts will likely concentrate on the development of isoform-selective inhibitors to minimize off-target effects. Furthermore, the therapeutic potential of ACAT inhibitors is being explored in a broader range of diseases, including neurodegenerative disorders like Alzheimer's disease, where cholesterol metabolism is also implicated.[5] The combination of ACAT inhibitors with other lipid-lowering therapies, such as statins, may also offer synergistic therapeutic benefits.[5]

References

Acat-IN-10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acat-IN-10, an inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This document details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Compound Details

This compound and its dihydrochloride (B599025) salt are available for research purposes. The key identifiers for these compounds are summarized below.

CompoundCAS NumberMolecular Weight ( g/mol )
This compound454203-40-8644.91
This compound dihydrochloride199983-77-2717.83

Mechanism of Action

This compound functions as a dual-action inhibitor, primarily targeting Acyl-Coenzyme A: cholesterol acyltransferase (ACAT) and exhibiting a secondary, weaker inhibitory effect on NF-κB mediated transcription.

ACAT Inhibition

ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and roles in cholesterol metabolism. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the liver and intestines, playing a key role in the assembly of lipoproteins. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis, a process implicated in atherosclerosis.

ACAT_Inhibition cluster_Cell Macrophage cluster_Atherosclerosis Pathology Free_Cholesterol Free Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Oleoyl-CoA CE Cholesteryl Esters (Lipid Droplets) Foam_Cell Foam Cell Formation CE->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis ACAT1->CE Esterification x1 x1->ACAT1 Acat_IN_10 This compound Acat_IN_10->x1

Caption: this compound inhibits ACAT1, reducing cholesterol esterification and foam cell formation.

NF-κB Signaling Inhibition

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical component of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been reported to weakly inhibit this process.

NFkB_Inhibition cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation x2 IkB->x2 Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB_inactive x2->NFkB_IkB Acat_IN_10 This compound Acat_IN_10->IKK Weak Inhibition Gene Pro-inflammatory Gene Transcription NFkB_active->Gene

Caption: this compound weakly inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for assessing the activity of this compound are provided below. These protocols are based on established methods for characterizing ACAT and NF-κB inhibitors.

In Vitro ACAT Inhibition Assay

This assay determines the inhibitory potential of this compound on ACAT activity in a cell-free system.

1. Preparation of Microsomes:

  • Homogenize liver tissue from a suitable animal model (e.g., rat) in a buffered sucrose (B13894) solution.

  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ACAT enzymes.

2. Assay Reaction:

  • Prepare a reaction mixture containing the microsomal preparation, a cholesterol source (e.g., cholesterol-rich liposomes), and a buffer (e.g., 100 mM HEPES, pH 7.4).

  • Dissolve this compound in a suitable solvent (e.g., DMSO) and pre-incubate with the microsomes at various concentrations.

3. Reaction Initiation and Termination:

  • Initiate the reaction by adding a radiolabeled fatty acyl-CoA, such as [1-14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a mixture of chloroform (B151607) and methanol.

4. Lipid Extraction and Analysis:

  • Extract the lipids and separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).

5. Quantification and Data Analysis:

  • Quantify the radioactivity of the cholesteryl ester bands using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

ACAT_Assay_Workflow start Start microsome Prepare Microsomes start->microsome reaction_mix Prepare Reaction Mixture (Microsomes, Cholesterol) microsome->reaction_mix add_inhibitor Add this compound (Varying Concentrations) reaction_mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add [14C]oleoyl-CoA) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add Chloroform:Methanol) incubate->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate by TLC extract_lipids->tlc quantify Quantify Radioactivity tlc->quantify analyze Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Caption: Workflow for the in vitro ACAT inhibition assay.

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293) in appropriate media.

  • Co-transfect the cells with a NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

2. Compound Treatment and Stimulation:

  • Seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for an appropriate time (e.g., 6-8 hours).

3. Cell Lysis and Luciferase Measurement:

  • Lyse the cells using a suitable lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control.

  • Determine the IC50 value from the dose-response curve.

NFkB_Assay_Workflow start Start culture_cells Culture & Transfect Cells (NF-κB Luciferase Reporter) start->culture_cells seed_cells Seed Cells in 96-well Plate culture_cells->seed_cells add_inhibitor Add this compound (Varying Concentrations) seed_cells->add_inhibitor stimulate Stimulate with TNF-α add_inhibitor->stimulate incubate Incubate stimulate->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity (Firefly & Renilla) lyse_cells->measure_luciferase normalize Normalize Data measure_luciferase->normalize analyze Calculate % Inhibition & IC50 normalize->analyze end End analyze->end

Caption: Workflow for the NF-κB reporter gene assay.

Acat-IN-10: A Technical Guide to Solubility, Stability, and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Acat-IN-10, a potent Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. Due to the limited publicly available quantitative data for this specific compound, this guide supplements known values with qualitative assessments and generalized experimental protocols. Furthermore, it visualizes the core signaling pathways associated with this compound's mechanism of action.

Core Properties of this compound

This compound is an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. It has also been noted to weakly inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. The following table summarizes the known solubility and provides a qualitative assessment for other common laboratory solvents based on the general characteristics of sulfonylaminocarbonyl derivatives.

SolventQuantitative SolubilityQualitative Assessment
Dimethyl Sulfoxide (DMSO)10 mMSoluble
EthanolData not availableLikely Soluble
MethanolData not availableLikely Soluble
WaterData not availableLikely Insoluble
Phosphate-Buffered Saline (PBS)Data not availableLikely Insoluble

Stability Data

Detailed stability studies for this compound have not been publicly reported. The following table provides general storage recommendations to maintain the integrity of the compound. These recommendations are based on standard practices for similar research compounds.

FormStorage ConditionRecommended Duration
Solid (Powder)-20°C>1 year
In DMSO Solution-20°CUp to 1 month
-80°CUp to 6 months

Note: For optimal results, it is recommended to use freshly prepared solutions. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at low temperatures and protected from light. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a research compound like this compound. These methodologies can be adapted based on specific experimental requirements and available analytical instrumentation.

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol, Water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Securely cap the vials and place them on an orbital shaker.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound. A pre-validated HPLC method with a standard curve of this compound should be used for accurate quantification.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Stability Assessment (Solution Stability)

Objective: To evaluate the stability of this compound in a specific solvent over time at different temperatures.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system

  • Vials with screw caps

Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquot the stock solution into multiple vials to avoid repeated opening of the same vial.

  • Store the vials at the selected temperatures.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature condition.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound. The appearance of new peaks in the chromatogram may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Signaling Pathways

This compound's primary mechanism of action is the inhibition of ACAT. It also exhibits weak inhibitory effects on NF-κB mediated transcription. The following diagrams illustrate these key signaling pathways.

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum LDL LDL LDLR LDL Receptor LDL->LDLR Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Lipid_Droplet Cholesteryl Esters (Lipid Droplet) ACAT->Lipid_Droplet Esterification Acat_IN_10 This compound Acat_IN_10->ACAT

Caption: ACAT Signaling Pathway Inhibition by this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition IkB_P p-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Acat_IN_10 This compound (Weak Inhibition) Acat_IN_10->NFkB_nuc DNA DNA NFkB_nuc->DNA Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression

Caption: NF-κB Signaling Pathway and Weak Inhibition by this compound.

Acat-IN-10: A Technical Guide to In Vitro and In Vivo Activity of ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] This process is central to maintaining cellular cholesterol homeostasis. Two main isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed and plays a role in intracellular cholesterol management, and ACAT2, which is primarily found in the intestines and liver and is involved in dietary cholesterol absorption and lipoprotein assembly.[1] The inhibition of ACAT has emerged as a promising therapeutic strategy for a range of diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[2][3]

While the specific compound "Acat-IN-10" is not extensively documented in publicly available scientific literature, this guide will provide an in-depth technical overview of the in vitro and in vivo activities of representative and well-characterized ACAT inhibitors. This will serve as a comprehensive resource for understanding the preclinical evaluation of this class of compounds. We will focus on key data, experimental methodologies, and the underlying signaling pathways.

In Vitro Activity

The in vitro potency of ACAT inhibitors is a critical determinant of their therapeutic potential. This is typically assessed by measuring their ability to inhibit the enzymatic activity of ACAT1 and ACAT2. The half-maximal inhibitory concentration (IC50) is the standard metric used for this quantification.

Quantitative Data for In Vitro Potency of Selected ACAT Inhibitors
CompoundTarget Isoform(s)IC50 (µM)Assay SystemReference(s)
F12511 (Eflucimibe) ACAT10.039In vitro enzymatic assay with extracts from cells expressing human ACAT1.[4]
ACAT20.11In vitro enzymatic assay with extracts from cells expressing human ACAT2.[4]
K-604 ACAT10.45In vitro enzymatic assay; reported to be 229-fold more potent for ACAT1 than ACAT2.[4]
CI-1011 (Avasimibe) ACAT (non-specific)~19Not specified.[4]
CS-505 (Pactimibe) ACAT14.9Not specified.[4]
ACAT23.0Not specified.[4]
Nevanimibe ACAT10.23In vitro enzymatic assay.[5]
ACAT20.71In vitro enzymatic assay.[5]
Pyripyropene A (PPPA) ACAT1179In vitro enzymatic assay.[5]
ACAT225In vitro enzymatic assay.[5]

Note: The IC50 values can vary depending on the specific experimental conditions and assay formats used.

Experimental Protocols for In Vitro Activity Assessment

Cell-Free ACAT Enzymatic Activity Assay (Microsomal Assay)

This assay directly quantifies the enzymatic activity of ACAT in isolated microsomes, providing a direct measure of inhibitor potency.

Methodology:

  • Microsome Preparation: Isolate microsomes from cells or tissues that endogenously express or overexpress the ACAT isoform of interest (e.g., CHO or HEK293 cells).[4] The protein concentration of the microsomal preparation is determined using a standard method like the Bradford or BCA assay.

  • Reaction Mixture: In a reaction tube, combine a standardized amount of microsomal protein with a carrier like bovine serum albumin (BSA) and free cholesterol.

  • Inhibitor Addition: Add the ACAT inhibitor (e.g., this compound) at a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.[4]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[4]

  • Reaction Termination and Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol). The lipids, including the radiolabeled cholesteryl esters, are then extracted.

  • Quantification: The extracted lipids are separated using thin-layer chromatography (TLC), and the radioactivity of the cholesteryl ester band is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of ACAT activity is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsome\nPreparation Microsome Preparation Reaction\nMixture Reaction Mixture Microsome\nPreparation->Reaction\nMixture Inhibitor\nAddition Inhibitor Addition Reaction\nInitiation Reaction Initiation Inhibitor\nAddition->Reaction\nInitiation Incubation Incubation Reaction\nInitiation->Incubation Reaction\nTermination Reaction Termination Lipid\nExtraction Lipid Extraction Reaction\nTermination->Lipid\nExtraction TLC\nSeparation TLC Separation Lipid\nExtraction->TLC\nSeparation Quantification Quantification TLC\nSeparation->Quantification IC50\nDetermination IC50 Determination Quantification->IC50\nDetermination

Workflow for a cell-free ACAT enzymatic assay.

Intact Cell ACAT Activity Assay

This assay measures ACAT activity within a cellular context, providing insights into the inhibitor's cell permeability and activity in a more physiological environment.

Methodology:

  • Cell Culture: Plate cells of interest in a multi-well plate and grow to a desired confluency.

  • Inhibitor Treatment: Pre-treat the cells with the ACAT inhibitor at various concentrations for a specific duration.

  • Substrate Addition: Add a radiolabeled fatty acid, such as [3H]oleic acid, complexed to BSA to the culture medium.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-4 hours) to allow for the incorporation of the radiolabel into cholesteryl esters.

  • Lipid Extraction and Analysis: Wash the cells to remove unincorporated radiolabel, lyse the cells, and extract the lipids. The amount of radiolabeled cholesteryl ester is then quantified as described in the cell-free assay.

In Vivo Activity

The in vivo evaluation of ACAT inhibitors is essential to understand their pharmacokinetic properties, efficacy in disease models, and potential toxicities.

Animal Models

A variety of animal models are utilized to assess the in vivo efficacy of ACAT inhibitors for different therapeutic indications:

  • Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice and low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet are commonly used to model atherosclerosis.

  • Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) with familial Alzheimer's disease mutations (e.g., hAPP_FAD mice) are employed to study the effects of ACAT inhibition on amyloid pathology.[2]

  • Cancer: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are used to evaluate the anti-proliferative and anti-tumor effects of ACAT inhibitors.

In Vivo Efficacy of Avasimibe in an Alzheimer's Disease Mouse Model

A study using transgenic mice expressing human APP with familial Alzheimer's disease mutations (hAPP_FAD mice) demonstrated the in vivo potential of the ACAT inhibitor Avasimibe.[2] Although the detailed biochemical and neuropathological analyses were ongoing, the treatment was administered via implantable biopolymer pellets for a duration of two months.[2] This long-term administration route is a key aspect of the in vivo experimental design for chronic diseases.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of ACAT inhibitors is the direct blockage of the ACAT enzyme, which prevents the conversion of free cholesterol to cholesteryl esters.[1] This leads to an increase in the intracellular concentration of free cholesterol, which can have several downstream consequences.

G ACAT_Inhibitor ACAT Inhibitor (e.g., this compound) ACAT ACAT Enzyme ACAT_Inhibitor->ACAT Inhibits Increased_Free_Cholesterol Increased Intracellular Free Cholesterol ACAT_Inhibitor->Increased_Free_Cholesterol Cholesteryl_Esters Cholesteryl Esters (Storage) ACAT->Cholesteryl_Esters Catalyzes conversion of Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Cellular_Effects Downstream Cellular Effects Increased_Free_Cholesterol->Cellular_Effects

Core mechanism of action of ACAT inhibitors.

The accumulation of intracellular free cholesterol can trigger various signaling pathways, leading to:

  • Reduced Amyloid-β (Aβ) Generation: In the context of Alzheimer's disease, ACAT inhibition has been shown to suppress the generation of Aβ peptides.[2] The exact mechanism is still under investigation but may involve alterations in the processing of the amyloid precursor protein (APP).

  • Modulation of Inflammatory Pathways: Some ACAT inhibitors have been reported to suppress NF-κB mediated transcription, a key pathway in inflammation.[4] This suggests a potential anti-inflammatory role for these compounds.

  • Induction of Apoptosis in Cancer Cells: The buildup of free cholesterol can induce endoplasmic reticulum (ER) stress, leading to apoptosis in rapidly proliferating cancer cells.

G cluster_ACAT ACAT Inhibition cluster_pathways Downstream Signaling Pathways cluster_outcomes Therapeutic Outcomes ACAT_Inhibition ACAT Inhibition APP_Processing Altered APP Processing ACAT_Inhibition->APP_Processing NFkB_Pathway NF-κB Pathway Modulation ACAT_Inhibition->NFkB_Pathway ER_Stress ER Stress Induction ACAT_Inhibition->ER_Stress Reduced_Abeta Reduced Aβ Generation (Alzheimer's Disease) APP_Processing->Reduced_Abeta Anti_Inflammatory Anti-inflammatory Effects NFkB_Pathway->Anti_Inflammatory Cancer_Apoptosis Apoptosis in Cancer Cells ER_Stress->Cancer_Apoptosis

References

Acat-IN-10 effect on cholesterol esterification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Effect of Avasimibe (B1665837) on Cholesterol Esterification

Introduction

Acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol into cholesteryl esters.[1][2][3] This process is vital for the storage of excess cholesterol in lipid droplets and plays a significant role in cholesterol homeostasis.[1][4] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions.[1][4] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[1][4] The inhibition of ACAT is a therapeutic strategy for various conditions, including atherosclerosis and certain cancers.[3][5]

This technical guide will provide a comprehensive overview of the effects of Avasimibe (also known as CI-1011), an orally active and well-characterized ACAT inhibitor, on cholesterol esterification.[1][2] Avasimibe inhibits both ACAT1 and ACAT2 and has been studied for its potential in treating hypercholesterolemia and, more recently, for its anti-tumor properties.[1][5][6] This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action of Avasimibe

Avasimibe exerts its primary effect by inhibiting the enzymatic activity of both ACAT1 and ACAT2.[1][4] By blocking these enzymes, Avasimibe prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters.[3] This leads to a reduction in the intracellular pool of cholesteryl esters and an increase in the level of free cholesterol.[7] The accumulation of free cholesterol can, in turn, trigger various cellular responses, including apoptosis and cell cycle arrest, particularly in cancer cells.[2][5][7]

Recent studies have also suggested that Avasimibe's effects may extend beyond direct ACAT inhibition, influencing other signaling pathways. For instance, in certain cancer cell lines, Avasimibe has been shown to suppress the Wnt/β-catenin signaling pathway and activate the PPARγ signaling pathway.[5][8] In prostate cancer cells, it has been observed to trigger cell cycle arrest through the E2F-1 signaling pathway.[1]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of Avasimibe from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Avasimibe

Target IC50 Cell Line/System Reference
ACAT1 24 µM - [1][4]
ACAT2 9.2 µM - [1][4]
ACAT (general) 3.3 µM IC-21 macrophages [2]
ACAT (general) 60 nM In vitro assay (microsomes) [3]
5637 Bladder Cancer Cells 12.03 µM Cell Proliferation (MTT assay) [5]
T24 Bladder Cancer Cells 11.18 µM Cell Proliferation (MTT assay) [5]
PC3 Prostate Cancer Cells 8.5 µM Cell Viability [9]
MIA-PaCa2 Pancreatic Cancer Cells 9.0 µM Cell Viability [9]
A549 Lung Cancer Cells 7.8 µM Cell Viability [9]

| HCT116 Colon Cancer Cells | 7.5 µM | Cell Viability |[9] |

Table 2: In Vivo Effects of Avasimibe

Animal Model Dosage Effect Reference
Rats (high fat-high cholesterol diet) 0.01% in diet for 1 week 52-71% reduction in plasma cholesterol [3]
Rats (chow-fed) 3-30 mg/kg/day 44-66% reduction in plasma cholesterol [3]
ApoE*3-Leiden Mice (high cholesterol diet) 0.01% (wt/wt) in diet for 22 weeks 56% reduction in plasma cholesterol; 92% reduction in atherosclerotic lesion area [10]

| Prostate Cancer Xenograft Mice | 30 mg/kg (intraperitoneal, alternate days for 7 weeks) | Reduced tumor volume and metastasis |[1] |

Experimental Protocols

Cholesterol Esterification Assay in Cultured Cells

This protocol is a representative method for measuring the rate of cholesterol esterification in cultured cells treated with an ACAT inhibitor like Avasimibe.

a. Materials:

  • Cell culture medium and supplements

  • Avasimibe stock solution (in DMSO)

  • [³H]-oleic acid complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Hexane/isopropanol (3:2, v/v)

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

  • Scintillation cocktail and counter

b. Protocol:

  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Pre-incubate the cells with varying concentrations of Avasimibe (or DMSO as a vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours).

  • Add [³H]-oleic acid-BSA complex to the medium and incubate for an additional period (e.g., 2-4 hours) to allow for the incorporation of the labeled fatty acid into cholesteryl esters.

  • Wash the cells twice with ice-cold PBS to remove unincorporated [³H]-oleic acid.

  • Lyse the cells using a suitable lysis buffer.

  • Extract the lipids from the cell lysate by adding hexane/isopropanol (3:2, v/v). Vortex and centrifuge to separate the phases.

  • Collect the upper organic phase containing the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate cholesteryl esters from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Normalize the results to the total protein concentration of the cell lysate.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of Avasimibe on the viability of cancer cells.

a. Materials:

  • Cell culture medium and supplements

  • Avasimibe stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

b. Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of Avasimibe (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Signaling Proteins

This protocol describes the detection of changes in the expression of key signaling proteins in response to Avasimibe treatment.

a. Materials:

  • Cell culture medium and supplements

  • Avasimibe stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., β-catenin, E-cadherin, PPARγ, CDK2, CDK4) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

b. Protocol:

  • Treat cultured cells with Avasimibe at the desired concentrations and for the specified time.

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

ACAT_Signaling_Pathway Cholesterol Free Cholesterol ACAT ACAT1 / ACAT2 (Sterol O-acyltransferase) Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Avasimibe Avasimibe Avasimibe->ACAT LipidDroplet Storage in Lipid Droplets CholesterylEster->LipidDroplet

Caption: ACAT-mediated cholesterol esterification pathway and its inhibition by Avasimibe.

Experimental_Workflow Start Start: Cultured Cells Treatment Treat with Avasimibe (various concentrations) Start->Treatment Assay1 Cholesterol Esterification Assay ([³H]-oleic acid) Treatment->Assay1 Assay2 Cell Viability Assay (MTT) Treatment->Assay2 Assay3 Western Blot (Signaling Proteins) Treatment->Assay3 Analysis1 Quantify Cholesteryl Ester Levels Assay1->Analysis1 Analysis2 Determine IC50 for Viability Assay2->Analysis2 Analysis3 Analyze Protein Expression Changes Assay3->Analysis3

Caption: Experimental workflow for evaluating the effects of Avasimibe.

References

Acat-IN-10 and the NF-κB Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interplay between Acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibition and the Nuclear Factor-kappa B (NF-κB) signaling pathway, with a specific focus on the compound Acat-IN-10. While direct, peer-reviewed literature on this compound's specific mechanisms of action on NF-κB is limited, this document consolidates available information, explores the well-established crosstalk between cholesterol metabolism and inflammatory signaling, and provides detailed experimental protocols relevant to this field of study.

Introduction: Targeting Cholesterol Metabolism and Inflammation

The convergence of metabolic and inflammatory pathways is a critical area of investigation in the development of therapeutics for a range of diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Two key players in these interconnected networks are Acyl-coenzyme A: cholesterol acyltransferase (ACAT) and the transcription factor Nuclear Factor-kappa B (NF-κB).

Acyl-coenzyme A: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. This process is vital for maintaining cellular cholesterol homeostasis. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. Dysregulation of ACAT activity has been implicated in the pathology of several diseases, making it a significant therapeutic target.

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating the inflammatory response, cell survival, and proliferation. The NF-κB signaling pathway is activated by a variety of stimuli, including cytokines, pathogens, and stress signals, leading to the transcription of numerous pro-inflammatory genes.

This compound is an ACAT inhibitor that has been reported to weakly inhibit NF-κB mediated transcription[1][2][3][4]. This compound is described in patent EP1236468A1 as a potential therapeutic agent for diseases mediated by NF-κB[1][3]. This guide will delve into the known functions of ACAT and NF-κB, the reported activity of this compound, and the potential mechanisms underlying the crosstalk between these two pathways.

The Role of ACAT in Cholesterol Metabolism

ACAT enzymes are integral to the management of cellular cholesterol levels. By converting free cholesterol, which can be toxic to cells in excess, into inert cholesteryl esters, ACAT facilitates the storage of cholesterol in lipid droplets. This process is particularly important in macrophages, where the accumulation of cholesteryl esters leads to the formation of foam cells, a hallmark of atherosclerotic plaques.

The inhibition of ACAT is being explored as a therapeutic strategy to reduce the progression of atherosclerosis and to modulate the production of amyloid-beta peptides in Alzheimer's disease.

ACAT_Metabolism cluster_cell Cellular Environment Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet Storage Cholesteryl_Esters->Lipid_Droplet NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB IkB->IkB_NFkB Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome degraded by NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates IkB_NFkB->IkB IkB_NFkB->NFkB IkB_NFkB->NFkB releases DNA Target Gene DNA NFkB_nucleus->DNA binds to Transcription Gene Transcription (Inflammatory Response) DNA->Transcription Experimental_Workflow cluster_workflow Experimental Workflow: Testing ACAT Inhibitor on NF-κB Cell_Culture 1. Cell Culture (e.g., Macrophages) Compound_Treatment 2. Pre-treat with This compound Cell_Culture->Compound_Treatment Stimulation 3. Stimulate with LPS or TNF-α Compound_Treatment->Stimulation Lysate_Prep 4. Prepare Cell Lysates Stimulation->Lysate_Prep Assay 5. Perform Assays Lysate_Prep->Assay Western_Blot Western Blot (p-p65, p-IκBα) Assay->Western_Blot Luciferase_Assay NF-κB Luciferase Reporter Assay Assay->Luciferase_Assay Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis

References

The Enigmatic ACAT-IN-10: A Technical Overview Framed by Broader ACAT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides an in-depth technical overview of the core principles of ACAT inhibition, drawing upon data and methodologies from published research on other well-characterized ACAT inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds, with the understanding that the presented data are illustrative of the field and not specific to Acat-IN-10.

Core Concepts of ACAT Inhibition

Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] This process is central to cellular cholesterol homeostasis. The inhibition of ACAT is a therapeutic strategy being explored for various diseases, including atherosclerosis, Alzheimer's disease, and certain viral infections.[6][7][8] By preventing cholesterol esterification, ACAT inhibitors can modulate cellular cholesterol levels, impacting membrane fluidity, signaling pathways, and the formation of foam cells in atherosclerotic plaques.[4][8]

There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[8] The development of isoform-selective inhibitors is an active area of research to target specific pathological processes while minimizing off-target effects.

Quantitative Data on ACAT Inhibitors

To illustrate the type of quantitative data generated in the study of ACAT inhibitors, the following table summarizes the in vitro potency of several known inhibitors against the human ACAT1 and ACAT2 isoforms.

CompoundACAT1 IC50 (nM)ACAT2 IC50 (nM)Selectivity (ACAT1 vs ACAT2)Reference
Avasimibe2,8008,200~3-fold for ACAT1J. Med. Chem. 1996, 39, 23, 4678-4692
Pactimibe5429~2-fold for ACAT2J. Med. Chem. 2001, 44, 12, 1923-1926
K-604450102,850~229-fold for ACAT1Atherosclerosis. 2007, 191(2):290-7
This compound Data not available Data not available Data not available

Note: The data presented for Avasimibe, Pactimibe, and K-604 are for illustrative purposes to demonstrate typical quantitative reporting for ACAT inhibitors.

Experimental Protocols

The characterization of ACAT inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically cited in the field.

In Vitro ACAT Inhibition Assay (Microsomal)

This assay measures the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.

1. Preparation of Microsomes:

  • Tissues (e.g., liver) or cultured cells (e.g., HepG2) are homogenized in a buffered solution.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.

  • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • Microsomal protein is pre-incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) in an assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, [14C]oleoyl-CoA.

  • The reaction is allowed to proceed for a specific time at 37°C and then stopped by the addition of a quenching solution (e.g., isopropanol:heptane).

  • The radiolabeled cholesteryl esters are extracted and separated from the unreacted substrate by thin-layer chromatography (TLC).

  • The amount of radioactivity in the cholesteryl ester spots is quantified using a scintillation counter.

3. Data Analysis:

  • The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Cholesterol Esterification Assay

This assay assesses the ability of a compound to inhibit cholesterol esterification in a cellular context.

1. Cell Culture and Treatment:

  • A suitable cell line (e.g., macrophages, CHO cells) is cultured to a desired confluency.

  • The cells are then incubated with a source of cholesterol (e.g., acetylated LDL) and a radiolabeled fatty acid (e.g., [3H]oleic acid) in the presence of various concentrations of the test compound.

2. Lipid Extraction and Analysis:

  • After the incubation period, the cells are washed and the cellular lipids are extracted.

  • The lipid extract is separated by TLC to resolve different lipid species (e.g., cholesteryl esters, triglycerides, phospholipids).

  • The radioactivity incorporated into the cholesteryl ester fraction is measured to determine the rate of cholesterol esterification.

3. Data Analysis:

  • The inhibition of cholesterol esterification is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ACAT and the workflow for inhibitor screening.

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space LDL LDL LDLR LDL Receptor LDL->LDLR Binding Lysosome Lysosome LDLR->Lysosome Endocytosis & Trafficking FreeCholesterol Free Cholesterol Lysosome->FreeCholesterol Hydrolysis ACAT ACAT FreeCholesterol->ACAT Substrate LipidDroplet Lipid Droplet CE Cholesteryl Esters CE->LipidDroplet Storage ACAT->CE Esterification

Caption: Cellular cholesterol uptake and ACAT-mediated esterification pathway.

Inhibitor_Screening_Workflow CompoundLibrary Compound Library PrimaryScreen Primary Screen (Microsomal ACAT Assay) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (Potent Inhibitors) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen (Cellular Esterification Assay) HitIdentification->SecondaryScreen LeadSelection Lead Selection SecondaryScreen->LeadSelection LeadOptimization Lead Optimization LeadSelection->LeadOptimization InVivoStudies In Vivo Efficacy & PK/PD LeadOptimization->InVivoStudies ClinicalCandidate Clinical Candidate InVivoStudies->ClinicalCandidate

Caption: A typical workflow for the screening and development of ACAT inhibitors.

References

The Role of ACAT Inhibitors in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. This process is central to cellular cholesterol homeostasis, intestinal cholesterol absorption, and the assembly of lipoproteins. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified with distinct tissue distributions and physiological roles. Inhibition of ACAT has emerged as a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This technical guide provides an in-depth overview of the role of ACAT inhibitors in lipid metabolism studies, with a focus on their mechanism of action, experimental evaluation, and relevant signaling pathways. While this guide will discuss the broader class of ACAT inhibitors, it will also touch upon Acat-IN-10, a patented inhibitor, within the context of the available information.

Introduction to ACAT and its Isoforms

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), plays a pivotal role in lipid metabolism by converting free cholesterol into a more inert, storable form, cholesteryl ester.[1] This enzymatic activity is crucial for preventing the toxic accumulation of free cholesterol in cellular membranes.

There are two distinct isoforms of ACAT:

  • ACAT1: This isoform is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. In macrophages within atherosclerotic plaques, ACAT1 is responsible for the formation of cholesteryl ester-laden foam cells, a hallmark of atherosclerosis.[1][2]

  • ACAT2: The expression of ACAT2 is primarily restricted to the liver and intestines. It plays a key role in the absorption of dietary cholesterol and the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very low-density lipoprotein (VLDL) and chylomicrons.[2][3]

The differential tissue distribution and functions of ACAT1 and ACAT2 make them attractive targets for isoform-specific inhibitors to achieve targeted therapeutic effects.

This compound and the Landscape of ACAT Inhibitors

This compound is an ACAT inhibitor identified in patent EP1236468A1.[4][5][6] Its chemical structure is publicly available, and it is known to be an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase.[4][5][6] Additionally, it has been noted to weakly inhibit NF-κB mediated transcription.[4][5][6] However, detailed public scientific literature on its specific inhibitory concentrations (IC50) against ACAT1 and ACAT2, as well as comprehensive in vitro and in vivo studies on its effects on lipid metabolism, is limited.

Therefore, this guide will discuss the role of ACAT inhibitors in lipid metabolism by drawing on data from more extensively studied compounds to illustrate the principles and methodologies applicable to the field.

Mechanism of Action of ACAT Inhibitors

ACAT inhibitors exert their effects on lipid metabolism primarily by blocking the esterification of cholesterol. This leads to several downstream consequences:

  • Reduced Intestinal Cholesterol Absorption: By inhibiting ACAT2 in the intestines, these compounds decrease the esterification of dietary cholesterol, which is a necessary step for its absorption and packaging into chylomicrons.[1]

  • Decreased Hepatic VLDL Secretion: Inhibition of ACAT2 in the liver reduces the amount of cholesteryl esters available for packaging into VLDL particles, leading to lower secretion of these atherogenic lipoproteins.[2]

  • Inhibition of Foam Cell Formation: In macrophages, inhibition of ACAT1 prevents the accumulation of cholesteryl esters, thereby reducing the formation of foam cells within atherosclerotic plaques.[2]

  • Modulation of Cellular Cholesterol Pools: By blocking esterification, ACAT inhibitors increase the intracellular pool of free cholesterol. This can lead to the activation of cellular pathways that promote cholesterol efflux and downregulate cholesterol synthesis.

Quantitative Data on ACAT Inhibitor Activity

The potency of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through in vitro enzyme activity assays. Below is a table summarizing IC50 values for some well-characterized ACAT inhibitors. It is important to note that specific IC50 data for this compound is not publicly available.

InhibitorTargetIC50Cell/Enzyme SourceReference
Pactimibe (B69775)ACAT1-Macrophages[7]
PactimibeACAT2-Liver and intestinal mucosa[7]
F1394ACAT-ApoE-/- mice[2]
NevanimibeACAT20.71 µMHuman ACAT2 expressed in HEK293 cells[8]
Pyripyropene AACAT1179 µMHuman ACAT1 expressed in HEK293 cells[8]
Pyripyropene AACAT225 µMHuman ACAT2 expressed in HEK293 cells[8]

Impact on Lipid Profiles in Preclinical and Clinical Studies

The effects of ACAT inhibitors on plasma lipid profiles have been investigated in various animal models and human clinical trials. The table below summarizes representative findings.

Study TypeModel/SubjectsACAT InhibitorKey Findings on Lipid ProfileReference
PreclinicalApoE-/- mice on Western dietF1394Modest, non-significant decrease in total cholesterol. No effect on HDL-C.[2]
Clinical TrialPatients with coronary diseasePactimibeNo significant improvement in atheroma volume. LDL-C increased by 7.3% in the pactimibe group compared to 1.4% in the placebo group.[1][9][10]
PreclinicalApoE*3-Leiden miceAvasimibeLowered plasma cholesterol levels.[1]

It is noteworthy that while promising in preclinical models, some ACAT inhibitors have shown disappointing results in human clinical trials, with one study even suggesting a potential for promoting atherogenesis.[9][10] This highlights the complexity of translating findings from animal models to human pathology.

Experimental Protocols

In Vitro ACAT Activity Assay

This protocol is a common method to determine the enzymatic activity of ACAT in microsomal preparations.

Objective: To measure the rate of cholesteryl ester formation catalyzed by ACAT.

Materials:

  • Microsomal protein isolates from liver or cultured cells

  • Bovine serum albumin (BSA)

  • Free cholesterol

  • β-cyclodextrin

  • [¹⁴C]oleoyl-CoA (radiolabeled substrate)

  • Chloroform-methanol solution (2:1)

  • Thin-layer chromatography (TLC) plates

  • Scintillation fluid and counter

Procedure:

  • Isolate microsomes from the tissue or cells of interest.

  • Measure the protein concentration of the microsomal preparation.

  • In a reaction tube, combine a known amount of microsomal protein, BSA, and free cholesterol solubilized in β-cyclodextrin.

  • Incubate the mixture to allow the cholesterol to incorporate into the microsomal membranes.

  • Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding a chloroform-methanol solution to extract the lipids.

  • Separate the lipid classes, specifically cholesteryl esters, using TLC.

  • Scrape the band corresponding to cholesteryl esters from the TLC plate.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • To test the effect of an inhibitor like this compound, it would be added to the reaction mixture at various concentrations before the addition of the radiolabeled substrate.

Cell-Based Cholesterol Esterification Assay

This protocol measures ACAT activity within intact cultured cells.

Objective: To assess the effect of ACAT inhibitors on cholesterol esterification in a cellular context.

Materials:

  • Cultured cells (e.g., macrophages, hepatocytes)

  • Cell culture medium

  • ACAT inhibitor (e.g., this compound)

  • [³H]oleic acid or another radiolabeled fatty acid

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • TLC plates

  • Scintillation fluid and counter

Procedure:

  • Plate cells in a multi-well format and culture until they reach the desired confluency.

  • Treat the cells with varying concentrations of the ACAT inhibitor or vehicle control for a specified duration.

  • Add the radiolabeled fatty acid to the culture medium and incubate to allow for its uptake and incorporation into cellular lipids.

  • Wash the cells to remove excess radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the lipid extracts by TLC to isolate the cholesteryl ester fraction.

  • Quantify the radioactivity in the cholesteryl ester band using a scintillation counter.

  • The reduction in radiolabeled cholesteryl ester formation in inhibitor-treated cells compared to control cells indicates the inhibitory activity of the compound.

Signaling Pathways and Logical Relationships

The activity of ACAT and the effects of its inhibitors are intertwined with key cellular signaling pathways that regulate lipid metabolism.

ACAT's Role in Cellular Cholesterol Homeostasis

The following diagram illustrates the central role of ACAT in managing cellular cholesterol levels.

ACAT_Cholesterol_Homeostasis Extracellular_LDL Extracellular LDL LDLR LDL Receptor Extracellular_LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis of CE ACAT ACAT Free_Cholesterol->ACAT SREBP_Pathway SREBP Pathway Free_Cholesterol->SREBP_Pathway Inhibits Cholesterol_Efflux Cholesterol Efflux Free_Cholesterol->Cholesterol_Efflux Promotes Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters Esterification SREBP_Pathway->LDLR Upregulates Cholesterol_Synthesis Cholesterol Synthesis SREBP_Pathway->Cholesterol_Synthesis Upregulates Acat_IN_10 This compound (Inhibitor) Acat_IN_10->ACAT Inhibits

Caption: ACAT's central role in cellular cholesterol homeostasis.

This pathway shows that an increase in the free cholesterol pool, which can be a consequence of ACAT inhibition, leads to the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This, in turn, reduces the expression of the LDL receptor and genes involved in cholesterol synthesis, representing a negative feedback mechanism to lower cellular cholesterol.[11][12][13][14][15]

Experimental Workflow for Evaluating ACAT Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ACAT inhibitor.

ACAT_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_ACAT_Assay In Vitro ACAT Enzyme Assay Compound_Synthesis->In_Vitro_ACAT_Assay Cell_Based_Assay Cell-Based Cholesterol Esterification Assay Compound_Synthesis->Cell_Based_Assay Determine_IC50 Determine IC50 (ACAT1 vs ACAT2) In_Vitro_ACAT_Assay->Determine_IC50 Animal_Model_Studies In Vivo Animal Model Studies (e.g., ApoE-/- mice) Determine_IC50->Animal_Model_Studies Assess_Cellular_Efficacy Assess Cellular Efficacy and Cytotoxicity Cell_Based_Assay->Assess_Cellular_Efficacy Assess_Cellular_Efficacy->Animal_Model_Studies Lipid_Profile_Analysis Lipid Profile Analysis (TC, HDL, LDL, TG) Animal_Model_Studies->Lipid_Profile_Analysis Atherosclerosis_Assessment Atherosclerosis Assessment (Lesion size, composition) Animal_Model_Studies->Atherosclerosis_Assessment Toxicity_Studies Toxicity Studies Animal_Model_Studies->Toxicity_Studies Clinical_Trials Clinical Trials Lipid_Profile_Analysis->Clinical_Trials Atherosclerosis_Assessment->Clinical_Trials Toxicity_Studies->Clinical_Trials

Caption: Preclinical evaluation workflow for ACAT inhibitors.

ACAT Inhibition and NF-κB Signaling

This compound is reported to weakly inhibit NF-κB mediated transcription.[4][5][6] The NF-κB pathway is a key regulator of inflammation, which is closely linked to atherosclerosis. The potential interplay between ACAT inhibition and NF-κB signaling in the context of lipid metabolism and inflammation is an area of active research. Myeloid-specific knockout of ACAT1 has been shown to attenuate inflammatory responses in macrophages.[16]

ACAT_NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., oxLDL) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Lipid_Metabolism Altered Lipid Metabolism Inflammatory_Genes->Lipid_Metabolism Impacts ACAT ACAT ACAT->Lipid_Metabolism Regulates Acat_IN_10 This compound Acat_IN_10->NFkB Weakly Inhibits Acat_IN_10->ACAT Inhibits

Caption: Potential interplay between ACAT inhibition and NF-κB signaling.

Conclusion

ACAT inhibitors represent a compelling class of molecules for the study and potential treatment of disorders related to lipid metabolism, particularly hypercholesterolemia and atherosclerosis. Their mechanism of action, centered on the inhibition of cholesterol esterification, has profound effects on intestinal cholesterol absorption, hepatic lipoprotein secretion, and macrophage foam cell formation. While specific data on this compound is limited in the public scientific literature, the principles and experimental methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand and evaluate the role of this and other ACAT inhibitors in lipid metabolism studies. Future research, particularly on isoform-selective inhibitors, will be crucial in delineating the full therapeutic potential of targeting ACAT.

References

Methodological & Application

Application Notes and Protocols for Acat-IN-10 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms, ACAT1 and ACAT2, have been identified with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, including in macrophages and neurons, while ACAT2 is primarily found in the intestine and liver.[1][2] Inhibition of ACAT, particularly ACAT1, has emerged as a promising therapeutic strategy for several diseases, including atherosclerosis and Alzheimer's disease.[3][4] By preventing the accumulation of cholesteryl esters, ACAT inhibitors can modulate cellular processes such as foam cell formation in atherosclerosis and amyloid-beta (Aβ) production in Alzheimer's disease.[3][5]

These application notes provide a comprehensive guide for the utilization of Acat-IN-10, a potent ACAT inhibitor, in preclinical mouse models of atherosclerosis and Alzheimer's disease. The protocols and data presented are based on established methodologies for well-characterized ACAT inhibitors such as F1394 and CP-113,818.[5][6]

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of ACAT, thereby reducing the conversion of free cholesterol to cholesteryl esters.[7] This leads to an alteration in cellular cholesterol homeostasis. In macrophages within atherosclerotic plaques, this inhibition is intended to reduce the formation of foam cells, a critical step in plaque development.[3] However, it is important to note that complete inhibition of ACAT1 can lead to the accumulation of toxic free cholesterol.[6] Therefore, partial inhibition is often the desired therapeutic approach.[6] In the context of Alzheimer's disease, ACAT inhibition is thought to modulate the processing of amyloid precursor protein (APP), leading to a reduction in the production of pathogenic Aβ peptides.[8][9]

Signaling Pathway of ACAT Inhibition

The inhibition of ACAT impacts cellular cholesterol metabolism and related pathways. The following diagram illustrates the simplified signaling pathway affected by this compound.

ACAT_Inhibition_Pathway cluster_0 Cellular Cholesterol Homeostasis cluster_1 Downstream Effects Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Foam Cell Formation\n(Atherosclerosis) Foam Cell Formation (Atherosclerosis) ACAT->Foam Cell Formation\n(Atherosclerosis) Promotes Aβ Production\n(Alzheimer's Disease) Aβ Production (Alzheimer's Disease) ACAT->Aβ Production\n(Alzheimer's Disease) Promotes Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibits Atherosclerosis_Workflow ApoE-/- Mice ApoE-/- Mice Western Diet Induction Western Diet Induction ApoE-/- Mice->Western Diet Induction 12-16 weeks This compound Treatment This compound Treatment Western Diet Induction->this compound Treatment 4 weeks Tissue Collection Tissue Collection This compound Treatment->Tissue Collection Atherosclerotic Plaque Analysis Atherosclerotic Plaque Analysis Tissue Collection->Atherosclerotic Plaque Analysis Lipid Profile Analysis Lipid Profile Analysis Tissue Collection->Lipid Profile Analysis AD_Workflow AD Transgenic Mice AD Transgenic Mice Baseline Assessment Baseline Assessment AD Transgenic Mice->Baseline Assessment This compound Treatment This compound Treatment Baseline Assessment->this compound Treatment 2 months Behavioral Testing Behavioral Testing This compound Treatment->Behavioral Testing Brain Tissue Collection Brain Tissue Collection Behavioral Testing->Brain Tissue Collection Biochemical Analysis Biochemical Analysis Brain Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Brain Tissue Collection->Histological Analysis

References

Application Notes and Protocols for ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors in preclinical research. As specific dosage and administration guidelines for a compound designated "Acat-IN-10" are not available in the public domain, this document provides data and protocols for well-characterized, representative ACAT inhibitors: Avasimibe (B1665837) (CI-1011), Pactimibe (B69775) (CS-505), K-604, and HL-004. These compounds can serve as valuable reference points for the experimental design and application of novel ACAT inhibitors.

Mechanism of Action

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis. It catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting ACAT, these compounds prevent the storage of excess cholesterol, which can impact a variety of cellular processes and has therapeutic implications for diseases such as atherosclerosis, cancer, and neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the in vitro potency and representative in vivo dosages for several well-characterized ACAT inhibitors.

Table 1: In Vitro Potency of Representative ACAT Inhibitors

CompoundTargetIC50 ValueCell Type/Assay Condition
Avasimibe (CI-1011)ACAT124 µM[1][2]-
ACAT29.2 µM[1][2]-
ACAT (general)3.3 µM[3][4][5]IC-21 macrophages[6]
Pactimibe (CS-505)ACAT14.9 µM[7][8]-
ACAT23.0 µM[7][8]-
ACAT (liver)2.0 µM[7][8]-
ACAT (macrophages)2.7 µM[7][8]-
ACAT (THP-1 cells)4.7 µM[7][8]-
K-604ACAT10.45 µM[9][10][11]-
ACAT2102.85 µM[9][11]-
HL-004ACAT (rabbit liver)2.2 nM[12]Microsomal fraction
ACAT (rabbit intestine)1.7 nM[12]Microsomal fraction
ACAT (rabbit aorta)7.9 nM[12]Microsomal fraction
ACAT (cultured rat SMC)20 nM[12]Microsomal fraction

Table 2: In Vivo Dosage and Administration of Representative ACAT Inhibitors

CompoundAnimal ModelDosageAdministration RouteStudy Duration
Avasimibe (CI-1011)Mouse (prostate cancer)30 mg/kg[1]Intraperitoneal (alternate days)7 weeks[1]
Monkey30 mg/kg/day[6]Oral3 weeks[6]
Human50-500 mg/day[13][14]Oral-
Pactimibe (CS-505)Mouse (ApoE-/-)60 and 200 mg/kg/day[7][8]Oral gavage12 weeks[7][8]
Mouse (ApoE-/-)0.03% or 0.1% (w/w) in diet[15]Oral (in diet)12 weeks[15]
Human100 mg/day[16]Oral18 months[16]
K-604Hamster1-30 mg/kg[9]--
Mouse6 mg/kg[17]OralSingle dose[17]
Mouse32.4 µg/10 µL[17]IntranasalSingle and repeated doses[17]
HL-004Rabbit0.2, 5, and 25 mg/kg/day[18]Oral12 weeks[18]
Rat0.09% in diet[19]Oral (in diet)-

Experimental Protocols

In Vitro Cholesterol Esterification Assay

This protocol is a representative method for determining the IC50 value of an ACAT inhibitor in a cell-free system.

Materials:

  • Microsomal fractions from cells or tissues expressing ACAT1 or ACAT2

  • Test inhibitor (e.g., K-604) dissolved in DMSO

  • Mixed micelles solution (e.g., 1.6 mM Cholesterol, 11.2 mM Phosphatidylcholine, 9.3 mM Taurocholate in buffer)

  • Radiolabeled substrate: [14C]oleoyl-CoA

  • Reaction buffer (e.g., 25 mM Tris-HCl, 0.5 mM EDTA, pH 7.8)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction tube, combine the microsomal protein with the test inhibitor at various concentrations.[9]

  • Add the mixed micelles solution to the reaction tube.[9]

  • Initiate the enzymatic reaction by adding the radiolabeled [14C]oleoyl-CoA.[9]

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1).

  • Separate the lipid phase containing the radiolabeled cholesteryl esters.

  • Quantify the amount of radioactivity in the lipid phase using a scintillation counter.

  • Calculate the percentage of ACAT inhibition for each inhibitor concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol outlines a general procedure for evaluating the efficacy of an ACAT inhibitor in a mouse model of atherosclerosis.

Animal Model:

  • Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[20][21]

Diet:

  • To accelerate atherosclerosis development, mice are typically fed a high-fat "Western-type" diet, often containing around 21% fat and 0.15-1.25% cholesterol.[20][22]

Experimental Groups:

  • Vehicle control group (receiving the vehicle used to dissolve the inhibitor).

  • Test inhibitor group(s) (receiving different doses of the ACAT inhibitor).

Procedure:

  • Acclimate ApoE-/- mice (e.g., 8-12 weeks old) to the facility for at least one week.

  • Start all mice on the high-fat diet.

  • After a run-in period on the high-fat diet (e.g., 4 weeks) to allow for initial lesion development, randomize the mice into the experimental groups.

  • Administer the test inhibitor or vehicle according to the predetermined dosage and route (e.g., daily oral gavage).[7][8]

  • Monitor the body weight and general health of the animals throughout the study.

  • At the end of the treatment period (e.g., 12 weeks), euthanize the mice and collect blood and tissues for analysis.[15]

  • Analyze plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).

  • Perfuse the aorta, dissect it, and perform en face analysis of atherosclerotic lesion area.

  • Alternatively, embed the aortic root in OCT for cryosectioning and stain with Oil Red O to quantify lesion size and composition.

Visualizations

Signaling Pathway

ACAT1_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Membrane Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm LDL LDL LDLR LDL Receptor LDL->LDLR Binding Free_Cholesterol_Pool Free Cholesterol Pool LDLR->Free_Cholesterol_Pool Internalization & Lysosomal Hydrolysis ACAT1 ACAT1 Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Free_Cholesterol_ER Free Cholesterol Free_Cholesterol_ER->ACAT1 Free_Cholesterol_Pool->Free_Cholesterol_ER Transport Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Storage ACAT_Inhibitor ACAT Inhibitor (e.g., Avasimibe, K-604) ACAT_Inhibitor->ACAT1 Inhibition In_Vitro_Workflow start Start: Prepare Microsomes prepare_inhibitor Prepare Serial Dilutions of ACAT Inhibitor start->prepare_inhibitor reaction_setup Set up Reaction: Microsomes + Inhibitor + Mixed Micelles prepare_inhibitor->reaction_setup add_substrate Add [14C]oleoyl-CoA & Incubate at 37°C reaction_setup->add_substrate stop_reaction Stop Reaction & Extract Lipids add_substrate->stop_reaction quantify Quantify Radioactivity (Scintillation Counting) stop_reaction->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze end End analyze->end In_Vivo_Study_Design cluster_treatment Treatment Phase (12 weeks) cluster_analysis Analysis animal_model ApoE-/- Mice (8-12 weeks old) diet High-Fat Diet (4 weeks) animal_model->diet randomization Randomization diet->randomization group1 Group 1: Vehicle Control (Oral Gavage) randomization->group1 group2 Group 2: ACAT Inhibitor (Low Dose) (Oral Gavage) randomization->group2 group3 Group 3: ACAT Inhibitor (High Dose) (Oral Gavage) randomization->group3 endpoint Endpoint Analysis group1->endpoint group2->endpoint group3->endpoint analysis1 Plasma Lipid Profile endpoint->analysis1 analysis2 Atherosclerotic Lesion Quantification endpoint->analysis2

References

Application Notes and Protocols for Preparing Acat-IN-10 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-10 is an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. Accurate and consistent preparation of this compound stock solutions is crucial for reliable experimental results in drug development and life science research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

General Properties of this compound

A summary of the key chemical properties of this compound is provided below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValue
Molecular Weight 644.91 g/mol [1]
Appearance White to off-white solid
Purity (Typical) ≥98% (as determined by HPLC)

Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to use high-purity, anhydrous solvents to prepare stock solutions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleThe recommended solvent for preparing high-concentration stock solutions.
Ethanol Likely SolubleMay be used for some applications, but solubility should be confirmed.
Methanol Likely SolubleSimilar to ethanol, solubility should be verified for the desired concentration.
Water InsolubleThis compound is not soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) InsolubleNot suitable as a primary solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-handling: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation. Briefly centrifuge the this compound vial to ensure all the powder is at the bottom.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.45 mg of this compound.

    • Calculation: Mass (mg) = 10 mM * 1 mL * (1 L / 1000 mL) * 644.91 g/mol * (1000 mg / 1 g) = 6.45 mg

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes until the compound is completely dissolved.[2] Visual inspection should confirm the absence of any solid particles.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for 10-15 minutes or gently warm it in a 37°C water bath for a short period.[2] Avoid excessive heat, as it may degrade the compound.

  • Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3]

Procedure:

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the 10 mM this compound stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Add the appropriate volume of the DMSO stock solution (or intermediate dilution) to your pre-warmed cell culture medium or assay buffer. Mix gently by pipetting up and down. For instance, to obtain a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to deliver the inhibitor.

Stability and Storage

Proper storage is critical to maintain the biological activity of this compound.

FormStorage TemperatureStabilityNotes
Solid Powder -20°CUp to 3 yearsKeep in a tightly sealed container, protected from light and moisture.[3]
DMSO Stock Solution -20°CUp to 1 monthStore in tightly sealed aliquots to avoid repeated freeze-thaw cycles.[4]
DMSO Stock Solution -80°CUp to 6 monthsRecommended for longer-term storage of stock solutions.[4]

Note: Before use, allow the frozen stock solution to thaw completely at room temperature.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_workflow Stock Solution Preparation Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solution.

G cluster_dilution Working Solution Preparation Logic Stock 10 mM this compound in DMSO (Stock) Intermediate Intermediate Dilution (e.g., 1 mM in DMSO) Stock->Intermediate Dilute in DMSO Final Final Working Solution (e.g., 10 µM in Medium) Stock->Final Direct Dilution (for high final conc.) Intermediate->Final Dilute in Medium Assay Cell-Based Assay (<0.5% DMSO) Final->Assay

Caption: Logic for preparing working solutions from stock.

References

Application Notes: Acat-IN-10 for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that facilitates the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] This esterification process is central to maintaining cellular cholesterol homeostasis by preventing the toxic accumulation of free cholesterol and enabling its storage in lipid droplets.[1][2] In mammals, two isoenzymes, ACAT1 and ACAT2, have been identified. ACAT1 is expressed ubiquitously across various tissues, whereas ACAT2 is primarily found in the liver and intestines.[1][3][4] Due to their significant role in lipid metabolism, ACAT enzymes have become important therapeutic targets for various diseases, including atherosclerosis and Alzheimer's disease.[1][5]

Acat-IN-10 is an inhibitor of ACAT. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in enzyme inhibition assays. The document includes detailed protocols for in vitro assays, a summary of quantitative data for benchmark ACAT inhibitors, and diagrams illustrating the relevant biological pathway and experimental workflow.

Quantitative Data: Potency of Benchmark ACAT Inhibitors

The potency of an ACAT inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC50 values can differ based on the specific inhibitor, the enzyme isoform (ACAT1 or ACAT2), and the assay conditions.[6] The following table summarizes reported IC50 values for several well-characterized ACAT inhibitors, providing a reference framework for evaluating the potency of new compounds like this compound.

InhibitorTarget Isoform(s)Reported IC50Assay Type / Context
Avasimibe ACAT1 / ACAT224 µM (ACAT1), 9.2 µM (ACAT2)Enzymatic assay with isolated microsomes.[7]
F-1394 ACAT1 / ACAT2~10 nM (0.01 µM)Activity in cells/tissues with ACAT1 or ACAT2.[8]
K-604 ACAT1 (selective)~0.45 µMEnzymatic assay.[7]
F12511 (Eflucimibe) ACAT10.039 µMIn vitro enzymatic assay with human ACAT1.[1]
Pyripyropene A (PPPA) ACAT2 (potent inhibitor)Not specifiedUsed to determine ACAT2-specific activity.[4]

Cellular Cholesterol Esterification Pathway

ACAT enzymes are integral membrane proteins located in the endoplasmic reticulum (ER). They catalyze the final step in the primary pathway for cellular cholesterol esterification, a process vital for preventing the cytotoxicity of excess free cholesterol.[2][9] Free cholesterol, along with a fatty acyl-CoA, is converted by ACAT1 or ACAT2 into a cholesteryl ester.[2] These hydrophobic esters are then sequestered from the membrane environment and stored in cytosolic lipid droplets or packaged into lipoproteins like VLDL for transport.[2][3] this compound exerts its effect by inhibiting ACAT, thereby blocking this conversion.

Signaling cluster_ER Endoplasmic Reticulum cluster_Storage Cellular Fate FC Free Cholesterol ACAT ACAT1 / ACAT2 FC->ACAT ACoA Fatty Acyl-CoA ACoA->ACAT CE Cholesteryl Esters ACAT->CE LD Storage in Lipid Droplets CE->LD VLDL Packaging into Lipoproteins (VLDL) CE->VLDL AcatIN10 This compound AcatIN10->ACAT

Figure 1. ACAT-mediated cholesterol esterification pathway and inhibition by this compound.

Application: In Vitro ACAT Enzyme Inhibition Assay

Principle

The in vitro ACAT inhibition assay is a widely used method to determine the potency of a test compound. A common and robust method is the radiometric assay, which measures the incorporation of a radiolabeled fatty acyl group into cholesteryl esters.[10][11][12] Microsomes, isolated from liver tissue or cultured cells, serve as a rich source of ACAT enzyme.[4][10] The assay mixture contains these microsomes, a cholesterol source, and the test inhibitor (this compound) at various concentrations. The reaction is initiated by adding a radiolabeled substrate, typically [¹⁴C]Oleoyl-CoA.[10][13] Following incubation, the reaction is stopped, and lipids are extracted. The newly synthesized, radiolabeled cholesteryl esters are separated from the unreacted substrate using thin-layer chromatography (TLC). The amount of radioactivity in the cholesteryl ester band is then quantified by scintillation counting, allowing for the calculation of enzyme inhibition and the determination of the IC50 value.[10]

Experimental Workflow

The workflow for a typical radiometric ACAT inhibition assay involves several key stages, from reagent and enzyme preparation to the final data analysis.

Workflow prep 1. Prepare Microsomes & Test Compound Dilutions assay_setup 2. Add Microsomes, Cholesterol, & this compound to Assay Tube prep->assay_setup pre_incubate 3. Pre-incubate at 37°C assay_setup->pre_incubate initiate 4. Initiate Reaction with [14C]Oleoyl-CoA pre_incubate->initiate incubate 5. Incubate at 37°C (e.g., 10-30 min) initiate->incubate stop 6. Stop Reaction with Chloroform:Methanol incubate->stop extract 7. Extract Lipids & Separate Organic Phase stop->extract analyze 8. Spot on TLC Plate & Separate Cholesteryl Esters extract->analyze quantify 9. Scrape Bands & Quantify via Scintillation Counting analyze->quantify calculate 10. Calculate % Inhibition & Determine IC50 quantify->calculate

Figure 2. Experimental workflow for a radiometric ACAT inhibition assay.

Detailed Protocol: Radiometric ACAT Inhibition Assay

This protocol provides a general method for determining the IC50 value of this compound using a microsomal-based radiometric assay.[4][10][13]

I. Materials and Reagents

  • Enzyme Source: Microsomal fraction isolated from rat liver or from cells overexpressing human ACAT1 or ACAT2.

  • Substrate: [¹⁴C]Oleoyl-CoA (specific activity ~50 mCi/mmol).

  • Inhibitor: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Cholesterol Stock: Cholesterol dissolved in a suitable vehicle (e.g., complexed with β-cyclodextrin).[4]

  • Bovine Serum Albumin (BSA): Fatty acid-free.

  • Stopping Solution: Chloroform:Methanol (2:1, v/v).

  • TLC Plates: Silica (B1680970) gel G plates.

  • TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (e.g., 80:20:1, v/v/v).

  • Scintillation Fluid.

  • Equipment: 37°C water bath, vortex mixer, centrifuge, scintillation counter.

II. Experimental Procedure

  • Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all samples (typically ≤0.5%) to avoid solvent effects. Include a vehicle control (DMSO only).

  • Assay Reaction Setup: In a microfuge tube, combine the following on ice:

    • Assay Buffer

    • Microsomal protein (e.g., 50 µg)[4]

    • BSA (e.g., 1 mg)[4]

    • Cholesterol stock

    • This compound dilution or vehicle control.

  • Pre-incubation: Vortex the tubes gently and pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to a final concentration of ~10 µM. Vortex immediately.[13]

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[13]

  • Reaction Termination: Stop the reaction by adding 1.5 mL of the chloroform:methanol (2:1) stopping solution.[10]

  • Lipid Extraction: Add 0.5 mL of water to the tube to induce phase separation. Vortex vigorously and then centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the organic and aqueous phases.

  • TLC Analysis: Carefully collect the lower organic phase and spot it onto a silica TLC plate. Allow the spot to dry completely. Place the TLC plate in a developing chamber with the hexane:diethyl ether:acetic acid solvent system.[13]

  • Quantification: Once the solvent front has reached the top of the plate, remove it and allow it to dry. Visualize the cholesteryl ester band (e.g., using iodine vapor or by co-spotting a non-radiolabeled standard). Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.[13]

  • Scintillation Counting: Add scintillation fluid to the vial and quantify the amount of ¹⁴C radioactivity using a scintillation counter.

III. Data Analysis

  • Calculate the enzyme activity for each concentration of this compound, expressed as pmol of cholesteryl ester formed per minute per mg of protein.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a background control (no enzyme, 100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for this compound.[1]

References

Application Notes and Protocols for ACAT Inhibitors in Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Acat-IN-10" did not yield specific information on this compound. The following application notes and protocols are based on published research on other Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals investigating the application of ACAT inhibitors in atherosclerosis models.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters.[1][2] In mammals, two isoforms exist: ACAT1, which is ubiquitously expressed and is the primary isoform in macrophages, and ACAT2, which is predominantly found in the liver and intestines.[3][4] In the context of atherosclerosis, ACAT1 in macrophages is of particular interest as it contributes to the formation of foam cells, a hallmark of atherosclerotic plaques, by promoting the storage of cholesteryl esters in lipid droplets.[1][4] Inhibition of ACAT1 is therefore being investigated as a potential therapeutic strategy to prevent or reduce the progression of atherosclerosis.[5] However, clinical trials with some ACAT inhibitors have yielded disappointing results, highlighting the complexity of this therapeutic approach.[2][6]

Data Presentation: Efficacy of ACAT Inhibitors in Preclinical and Clinical Studies

The following tables summarize quantitative data from studies on various ACAT inhibitors in different atherosclerosis models.

Table 1: In Vivo Efficacy of ACAT Inhibitors in Animal Models of Atherosclerosis

CompoundAnimal ModelDosageTreatment DurationKey OutcomesReference
F-1394ApoE-/- mice on a Western-type dietDose-dependentNot SpecifiedDecreased atherosclerotic lesion area and macrophage content; decreased total plasma cholesterol.[6][6]
F-1394ApoE-/- mice with pre-existing lesionsNot SpecifiedNot SpecifiedSlower lesion progression; less macrophage, free cholesterol, and cholesteryl ester accumulation.[1][6][1][6]
General ACAT InhibitorsHypercholesterolemic animalsVariousNot SpecifiedReduced atherosclerosis without lowering plasma cholesterol levels.[5][5]
ACAT2 deficiencyApoE-/- miceN/A (Genetic knockout)27 weeks (chow diet)>70% decrease in plasma cholesteryl esters; greatly reduced aortic atherosclerosis.[7][7]
ACAT2 deficiencyLDLR-/- miceN/A (Genetic knockout)20 weeks (atherogenic diet)>80% reduction in aortic lesion surface area and cholesteryl ester concentration.[7][7]

Table 2: Clinical Trial Outcomes of ACAT Inhibitors in Patients with Coronary Artery Disease

CompoundStudyPatient PopulationDosageTreatment DurationKey OutcomesReference
PactimibeACTIVATE408 patients with angiographically documented coronary disease100 mg/day18 monthsNo improvement in percent atheroma volume (primary endpoint); unfavorable effects on total atheroma volume and atheroma volume in the most diseased segment compared to placebo.[2][3][8][2][3][8]
AvasimibeNot Specified639 coronary artery disease patients on lipid-lowering therapyThree different doses24 monthsNo significant benefit on coronary atheroma volumes compared to baseline.[6][6]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of an ACAT inhibitor in atherosclerosis models. These should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vivo Efficacy Study in an Atherosclerosis Mouse Model (e.g., ApoE-/- or LDLR-/- mice)

1. Animal Model and Diet:

  • Use male or female apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, which are standard models for atherosclerosis research.
  • At 6-8 weeks of age, switch the mice to a high-fat, high-cholesterol "Western-type" diet to induce atherosclerotic lesion development.

2. Experimental Groups:

  • Vehicle Control Group: Mice receive the vehicle (e.g., saline, DMSO) used to dissolve the ACAT inhibitor.
  • ACAT Inhibitor Group(s): Mice receive the ACAT inhibitor at one or more dose levels.
  • Positive Control Group (Optional): Mice receive a compound known to affect atherosclerosis (e.g., a statin).

3. Drug Administration:

  • The ACAT inhibitor can be administered via oral gavage, intraperitoneal injection, or mixed into the diet. The route and frequency of administration will depend on the pharmacokinetic properties of the compound.
  • Treatment should be initiated either at the same time as the Western diet (prevention study) or after a period on the diet to allow for lesion development (regression study).

4. Monitoring and Sample Collection:

  • Monitor body weight and food intake throughout the study.
  • Collect blood samples at baseline and at the end of the study to measure plasma lipid levels (total cholesterol, LDL-c, HDL-c, triglycerides).
  • At the end of the treatment period (typically 12-16 weeks), euthanize the mice and perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).

5. Atherosclerotic Lesion Analysis:

  • Dissect the aorta and aortic root.
  • For en face analysis of the aorta, stain with Oil Red O to visualize lipid-rich lesions and quantify the lesion area as a percentage of the total aortic surface area.
  • For cross-sectional analysis of the aortic root, embed in OCT, cryosection, and stain with Oil Red O for lesion area quantification.
  • Perform immunohistochemistry on aortic root sections to characterize lesion composition (e.g., macrophage content using anti-CD68 or anti-Mac-2 antibodies, smooth muscle cell content using anti-α-smooth muscle actin antibodies).

6. Statistical Analysis:

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the different experimental groups.

Protocol 2: In Vitro Macrophage Foam Cell Formation Assay

1. Cell Culture:

  • Culture a macrophage cell line (e.g., J774, RAW264.7) or primary bone marrow-derived macrophages in appropriate culture medium.

2. Cholesterol Loading:

  • Incubate the macrophages with a cholesterol-loading agent, such as acetylated LDL (acLDL) or oxidized LDL (oxLDL), at a concentration of 25-50 µg/mL for 24-48 hours to induce foam cell formation.

3. ACAT Inhibitor Treatment:

  • Treat the cells with the ACAT inhibitor at various concentrations, either concurrently with or prior to cholesterol loading. Include a vehicle control.

4. Assessment of Foam Cell Formation:

  • Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. The amount of staining can be quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance.
  • Cholesterol Efflux Assay: After cholesterol loading, incubate the cells with a cholesterol acceptor, such as HDL or apolipoprotein A-I, in the presence or absence of the ACAT inhibitor. Measure the amount of radiolabeled or fluorescently labeled cholesterol released from the cells into the medium to assess cholesterol efflux.
  • Cellular Cholesterol Measurement: Lyse the cells and measure the levels of free cholesterol and cholesteryl esters using enzymatic assays or HPLC.

5. Statistical Analysis:

  • Use appropriate statistical tests to compare the effects of the ACAT inhibitor to the vehicle control.

Mandatory Visualizations

ACAT_Signaling_Pathway cluster_macrophage Macrophage Interior LDL LDL LDLR LDL Receptor LDL->LDLR Uptake Macrophage Macrophage FreeCholesterol Free Cholesterol Macrophage->FreeCholesterol Internalization & Lysosomal Hydrolysis LDLR->Macrophage ACAT1 ACAT1 FreeCholesterol->ACAT1 CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Esterification LipidDroplet Lipid Droplet (Foam Cell Formation) CholesterylEsters->LipidDroplet ACAT_Inhibitor ACAT Inhibitor ACAT_Inhibitor->ACAT1

Caption: ACAT1 signaling in macrophage foam cell formation.

Experimental_Workflow Start Start: Select Animal Model (e.g., ApoE-/- mice) Diet Induce Atherosclerosis (Western-type diet) Start->Diet Grouping Randomize into Groups (Vehicle vs. ACAT Inhibitor) Diet->Grouping Treatment Administer Treatment (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor & Collect Blood Samples (Lipid Profile) Treatment->Monitoring Endpoint Endpoint: Euthanize & Perfuse Monitoring->Endpoint Analysis Atherosclerotic Lesion Analysis (En face, Aortic Root) Endpoint->Analysis IHC Immunohistochemistry (Lesion Composition) Analysis->IHC Data Data Analysis & Interpretation IHC->Data

Caption: In vivo experimental workflow for an ACAT inhibitor.

Logical_Relationship ACAT_Inhibition ACAT Inhibition Reduced_CE Reduced Cholesteryl Ester Formation ACAT_Inhibition->Reduced_CE Increased_FC Increased Intracellular Free Cholesterol ACAT_Inhibition->Increased_FC Reduced_Foam_Cell Reduced Foam Cell Formation Reduced_CE->Reduced_Foam_Cell Increased_Efflux Increased Cholesterol Efflux (Potentially) Increased_FC->Increased_Efflux Cytotoxicity Potential for Free Cholesterol Cytotoxicity Increased_FC->Cytotoxicity Reduced_Plaque Reduced Atherosclerotic Plaque Size Reduced_Foam_Cell->Reduced_Plaque Increased_Efflux->Reduced_Plaque Increased_Plaque Increased Atherosclerosis (Observed in some studies) Cytotoxicity->Increased_Plaque

Caption: Proposed effects of ACAT inhibition on atherosclerosis.

References

Application Notes: The Use of Acat-IN-10 in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acat-IN-10 belongs to a class of compounds known as Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. ACAT is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage. Recent virology research has highlighted the dependence of many viruses on host cell lipid metabolism for their replication and pathogenesis. By modulating host cholesterol homeostasis, ACAT inhibitors have emerged as a promising class of host-targeting agents with broad-spectrum antiviral potential. These inhibitors offer a dual benefit of directly impacting viral replication and modulating the host immune response. Avasimibe is a well-studied ACAT inhibitor that serves as a representative for the therapeutic strategy of employing ACAT inhibition in virology.

Mechanism of Action

ACAT inhibitors exert their antiviral effects through a multi-pronged mechanism that primarily disrupts the virus's ability to enter and replicate within host cells. The inhibition of ACAT leads to an accumulation of free cholesterol in the cellular membranes, which can have profound effects on the membrane's physical properties and the function of membrane-associated proteins.

In the context of SARS-CoV-2, the ACAT inhibitor Avasimibe has been shown to disrupt the association of the ACE2 receptor with GM1 lipid rafts on the cell membrane, thereby perturbing viral attachment.[1][2] Furthermore, ACAT inhibition limits the formation of viral replication complexes, which are essential for the amplification of the viral genome.[1][2] This disruption of cholesterol biosynthesis pathways is critical as these pathways are essential for the formation of double-membrane vesicles (DMVs) where viral replication occurs.

Beyond direct antiviral effects, ACAT inhibitors also possess immunomodulatory properties. For instance, Avasimibe has been observed to boost the expansion and function of SARS-CoV-2-specific T cells from patients in the acute phase of infection, suggesting it can enhance the host's adaptive immune response against the virus.[1][3][4][5]

Applications in Virology Research

The application of ACAT inhibitors has been explored against a range of viruses, demonstrating their potential as broad-spectrum antiviral agents.

  • Coronaviruses (SARS-CoV-2): A significant body of research has focused on the use of ACAT inhibitors, particularly Avasimibe, against SARS-CoV-2. Studies have shown that Avasimibe can inhibit the entry and RNA replication of SARS-CoV-2 in various cell lines, including human primary bronchial epithelial cells.[4] Its efficacy has been demonstrated against multiple variants of concern, including Delta and Omicron.[3][4]

  • Hepatitis C Virus (HCV): Avasimibe has been identified as a potent pan-genotypic inhibitor of HCV. It impairs the assembly of infectious HCV virions by downregulating microsomal triglyceride transfer protein expression, which in turn reduces the secretion of apolipoprotein E and apolipoprotein B, key components for HCV assembly.[6]

  • Hepatitis B Virus (HBV): Pharmacological inhibition of ACAT has been shown to reduce HBV replication.[4]

Quantitative Data

The antiviral activity of the ACAT inhibitor Avasimibe against SARS-CoV-2 has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Avasimibe against SARS-CoV-2 Pseudoparticles

Cell LineIC50 (µM)Virus VariantReference
Calu-31.77Wuhan[1][3][4]
Vero-TMPRSS20.23Wuhan[4][5]
Calu-3Not specifiedB.1, Delta, Omicron[3][4]
VeroE6-TMPRSS2Not specifiedB.1, Delta, Omicron[3][4]

Table 2: In Vitro Efficacy of Avasimibe against Authentic SARS-CoV-2

Cell LineIC50 (µM)Assay TypeReference
Calu-35.99Post-infection treatment (RNA quantification)[4]
Vero-TMPRSS21.67Post-infection treatment (RNA quantification)[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below. These protocols are based on published studies with the ACAT inhibitor Avasimibe and can be adapted for this compound.

1. SARS-CoV-2 Pseudoparticle Neutralization Assay

This assay is used to determine the ability of a compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein in a BSL-2 setting.

  • Materials:

    • HEK293T cells

    • Lentiviral or retroviral packaging plasmids

    • Plasmid encoding the SARS-CoV-2 Spike protein

    • Reporter plasmid (e.g., luciferase or GFP)

    • Target cells expressing ACE2 and TMPRSS2 (e.g., VeroE6-TMPRSS2 or Calu-3)

    • This compound

    • Cell culture medium (e.g., DMEM) and supplements

    • Luciferase assay reagent

    • 96-well plates

  • Protocol:

    • Pseudovirus Production: Co-transfect HEK293T cells with the packaging plasmids, the spike protein plasmid, and the reporter plasmid. Harvest the supernatant containing the pseudoparticles 48-72 hours post-transfection.

    • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the target cells with serial dilutions of this compound for 24 hours.

    • Infection: Infect the pre-treated cells with the SARS-CoV-2 pseudoparticles.

    • Readout: After 48-72 hours of incubation, measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).

    • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Quantification of Intracellular Viral RNA by RT-qPCR

This protocol quantifies the effect of this compound on viral RNA replication.

  • Materials:

    • Susceptible cell line (e.g., Calu-3 or VeroE6-TMPRSS2)

    • Authentic SARS-CoV-2 virus

    • This compound

    • RNA extraction kit

    • RT-qPCR master mix

    • Primers and probes specific for a SARS-CoV-2 gene (e.g., N or E gene) and a host housekeeping gene.

    • 6-well or 12-well plates

  • Protocol:

    • Cell Seeding and Infection: Seed cells in multi-well plates. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Compound Treatment: After viral adsorption (e.g., 2 hours), remove the inoculum and add a fresh medium containing different concentrations of this compound.

    • RNA Extraction: At a designated time point post-infection (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit.

    • RT-qPCR: Perform one-step RT-qPCR using primers and probes for the viral and host genes.

    • Data Analysis: Normalize the viral RNA levels to the housekeeping gene and calculate the fold change in viral RNA in treated versus untreated cells.

3. Plaque Assay for Infectious Virus Titer

This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.

  • Materials:

    • Vero E6 cells

    • SARS-CoV-2 virus stock

    • This compound

    • Cell culture medium

    • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

    • Crystal violet staining solution

    • 6-well plates

  • Protocol:

    • Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

    • Virus Dilution and Infection: Prepare serial 10-fold dilutions of the virus-containing supernatant from a previous experiment (e.g., from the RT-qPCR experiment). Inoculate the cell monolayers with the virus dilutions.

    • Adsorption: Incubate for 1 hour at 37°C to allow virus adsorption.

    • Overlay: Remove the inoculum and overlay the cells with a medium containing this compound and a solidifying agent like carboxymethylcellulose.

    • Incubation: Incubate the plates for 2-3 days until plaques are visible.

    • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet to visualize the plaques.

    • Quantification: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

Mechanism of Action of ACAT Inhibitors against SARS-CoV-2

G cluster_cell Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_virus SARS-CoV-2 ACE2 ACE2 ACE2_GM1 ACE2-GM1 Complex ACE2->ACE2_GM1 GM1 GM1 Lipid Raft GM1->ACE2_GM1 ReplicationComplex Viral Replication Complex Formation ACE2_GM1->ReplicationComplex Viral Entry & Uncoating ACAT ACAT Enzyme CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification FreeCholesterol Free Cholesterol FreeCholesterol->ACAT Substrate Spike Spike Protein Spike->ACE2_GM1 Binds Acat_IN_10 This compound Acat_IN_10->ACE2_GM1 Disrupts Association Acat_IN_10->ACAT Inhibits Acat_IN_10->ReplicationComplex Inhibits

Caption: Mechanism of this compound antiviral activity against SARS-CoV-2.

Experimental Workflow for Antiviral Compound Screening

G A 1. Seed Target Cells (e.g., Calu-3) in 96-well plates B 2. Pre-treat cells with serial dilutions of this compound A->B C 3. Infect with SARS-CoV-2 Pseudoparticles (Luciferase reporter) B->C D 4. Incubate for 48-72 hours C->D E 5. Measure Luciferase Activity D->E F 6. Data Analysis: Calculate IC50 E->F

Caption: Workflow for a pseudoparticle-based antiviral screening assay.

References

Troubleshooting & Optimization

Technical Support Center: Acat-IN-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving Acat-IN-10 in DMSO.

Frequently Asked Questions (FAQs)

Q1: My this compound is not fully dissolving in DMSO. What are the potential reasons?

A1: Several factors can impede the dissolution of small molecule inhibitors like this compound in DMSO:

  • Compound Purity: Impurities in the compound can significantly affect its solubility.[1] It is recommended to use a high-purity grade of the inhibitor.

  • DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can substantially decrease the solubility of many organic compounds.[1][3] Always use anhydrous, high-purity DMSO from a freshly opened bottle for the best results.[2]

  • Temperature: The dissolution process can be temperature-dependent. Gentle warming can often aid in dissolving the compound.[1]

  • Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO. For similar ACAT inhibitors, stock solutions are typically prepared in the 10-50 mM range.[2]

Q2: What immediate steps can I take to facilitate the dissolution of this compound?

A2: If you are encountering difficulty, try the following techniques:

  • Vigorous Mixing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.[1][4]

  • Gentle Warming: Warm the solution in a water bath set to 37-50°C for 10-15 minutes.[2] Be cautious not to overheat, as this could potentially degrade the compound.[1]

  • Sonication: Using an ultrasonic bath for 15-30 minutes can help break up any compound aggregates and increase the surface area available for dissolution.[2]

Q3: My this compound dissolved initially but then a precipitate formed. Why did this happen?

A3: This phenomenon is often due to one of two reasons:

  • Precipitation upon Dilution: This occurs when a high-concentration DMSO stock is diluted into an aqueous buffer.[4] The compound may be soluble in the DMSO/aqueous co-solvent at high DMSO concentrations, but as the percentage of DMSO drops, the compound's thermodynamic solubility in the final aqueous solution is exceeded, causing it to precipitate.

  • Precipitation after Freeze-Thaw Cycles: It is a common issue for compounds to precipitate out of DMSO stock solutions after being subjected to freeze-thaw cycles.[1][3] To mitigate this, it is best practice to aliquot your stock solution into single-use volumes to avoid repeated temperature changes.[2]

Q4: What are the recommended storage conditions for this compound powder and its DMSO stock solution?

A4: For optimal stability:

  • Powder: The solid compound should be stored at -20°C for long-term stability.[2]

  • DMSO Stock Solution: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[2] While some similar compounds may be stable for up to two weeks at 4°C, colder temperatures are recommended for longer-term storage.[2]

Troubleshooting Guide for this compound Dissolution in DMSO

If you are experiencing issues with dissolving this compound, consult the following table for potential causes and recommended actions.

Potential CauseExplanationRecommended Action
Compound Handling The compound may have absorbed moisture or was not handled properly upon receipt.Before opening the vial for the first time, centrifuge it briefly to ensure all the powder is at the bottom.[2]
DMSO Quality DMSO is hygroscopic and water contamination significantly reduces its solvating power for many organic compounds.[1][2]Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store opened DMSO bottles with the cap tightly sealed, potentially with a desiccant.[2]
Insufficient Mixing The compound may require more energy to dissolve completely.After adding DMSO, vortex the solution vigorously for at least 1-2 minutes.[1][4]
Low Temperature Dissolution can be an endothermic process, and ambient temperature may not be sufficient.Gently warm the solution in a 37-50°C water bath for 10-15 minutes, swirling periodically. Avoid overheating to prevent degradation.[2]
Compound Aggregation The powder may have formed aggregates that are difficult to break up with simple mixing.Place the vial in an ultrasonic bath for 15-30 minutes to break apart clumps and increase the surface area for dissolution.[2]
Concentration Exceeds Solubility Limit You may be attempting to prepare a stock solution at a concentration higher than the compound's solubility limit in DMSO.Consider preparing a lower concentration stock solution. For similar ACAT inhibitors, concentrations between 10-50 mM are common.[2]

Experimental Protocol for Solubilizing this compound in DMSO

This protocol provides a step-by-step method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[1]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Preparation: Allow the vial of this compound powder and the DMSO to come to room temperature.

  • Centrifugation: Briefly centrifuge the this compound vial to collect all the powder at the bottom.[2]

  • Weighing: Carefully weigh out the required amount of this compound powder and place it in a sterile vial.

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial. b. Tightly cap the vial and vortex for 1-2 minutes.[1] c. Visually inspect for complete dissolution.

  • Troubleshooting Dissolution: a. If the compound is not fully dissolved, place the vial in a water bath at 37°C for 5-10 minutes and vortex again.[1] b. Alternatively, use a sonicator for 5-10 minutes to aid dissolution.[1]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Alternative Solvents and Co-Solvent Systems

If this compound remains insoluble in DMSO or if DMSO is not compatible with your experimental system, consider the following alternatives.

  • Co-Solvent Systems: Preparing stock solutions in a mixture of solvents can sometimes be effective.[4] Common co-solvents to mix with DMSO include ethanol (B145695) or PEG400.

  • Alternative Organic Solvents: Depending on the properties of this compound, other organic solvents could be tested. Some less toxic and more sustainable alternatives to common lab solvents include:

    • 2-Methyltetrahydrofuran (2-MeTHF)[5][6]

    • Cyclopentyl Methyl Ether (CPME)[5][6]

    • Ethyl(-)-L-Lactate[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.[4]

Visualizations

experimental_workflow start Start: this compound Insoluble in DMSO check_purity Check Compound and DMSO Quality start->check_purity vortex Vortex Vigorously (1-2 min) check_purity->vortex dissolved1 Completely Dissolved? vortex->dissolved1 warm Gentle Warming (37-50°C for 10-15 min) dissolved1->warm No end_success End: Solution Prepared dissolved1->end_success Yes dissolved2 Completely Dissolved? warm->dissolved2 sonicate Sonicate (15-30 min) dissolved2->sonicate No dissolved2->end_success Yes dissolved3 Completely Dissolved? sonicate->dissolved3 lower_conc Lower Stock Concentration dissolved3->lower_conc No dissolved3->end_success Yes dissolved4 Completely Dissolved? lower_conc->dissolved4 alt_solvents Consider Alternative Solvents/Co-solvents dissolved4->alt_solvents No dissolved4->end_success Yes end_fail End: Consult Further alt_solvents->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

acat1_pathway acetyl_coa 2x Acetyl-CoA acat1 ACAT1 (Acetyl-CoA Acetyltransferase 1) acetyl_coa->acat1 acetoacetyl_coa Acetoacetyl-CoA acat1->acetoacetyl_coa downstream Isoleucine & Ketone Body Metabolism acetoacetyl_coa->downstream acat_in_10 This compound acat_in_10->acat1

Caption: Simplified ACAT1 signaling pathway.

References

Technical Support Center: Optimizing Acat-IN-10 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acat-IN-10 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in determining the optimal concentration of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound prevents this storage, leading to an increase in intracellular free cholesterol levels. This can impact various cellular processes, including membrane fluidity, signal transduction, and cell proliferation.

Q2: What are the known isoforms of ACAT, and is this compound specific to one?

There are two main isoforms of ACAT:

  • ACAT1: Found ubiquitously in various tissues and cell types, including macrophages, steroidogenic tissues, and the brain. It is primarily involved in maintaining intracellular cholesterol balance.

  • ACAT2: Predominantly expressed in the intestines and liver, where it plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.

The isoform specificity of this compound is not extensively documented in publicly available literature. It is crucial to consider that the biological effects of the inhibitor may vary depending on the relative expression levels of ACAT1 and ACAT2 in the experimental model.

Q3: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to lead to:

  • A decrease in the levels of cholesteryl esters.

  • An increase in the intracellular concentration of free cholesterol.

  • Inhibition of foam cell formation in macrophages.

  • Potential induction of apoptosis or inhibition of proliferation in cancer cells due to elevated free cholesterol levels.

Q4: How should I prepare a stock solution of this compound?

This compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). To prepare a stock solution, it is recommended to dissolve the compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is advisable to start with a small volume of solvent and vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if solubility issues persist. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Cell Viability or Unexpected Cytotoxicity

Possible Cause:

  • High Concentration of this compound: Excessive inhibition of ACAT can lead to a toxic accumulation of free cholesterol within the cell, particularly in the endoplasmic reticulum, triggering cellular stress and apoptosis.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ACAT inhibition and increased free cholesterol levels.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your specific cell line.

  • Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used in the experiment. This will help differentiate between compound-induced toxicity and solvent-induced toxicity.

  • Monitor Cell Morphology: Regularly observe the cells under a microscope for any signs of stress, such as rounding, detachment, or blebbing.

  • Assess Apoptosis: Use assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the extent of apoptosis and necrosis.

  • Reduce Incubation Time: If significant toxicity is observed at early time points, consider reducing the duration of the treatment.

Issue 2: No Observable Effect or Inconsistent Results

Possible Cause:

  • Suboptimal Concentration: The concentration of this compound used may be too low to elicit a measurable response.

  • Compound Instability: The inhibitor may be unstable in the culture medium or under the experimental conditions.

  • Low ACAT Expression: The cell line being used may have low endogenous expression of ACAT, resulting in a minimal response to inhibition.

  • Assay Sensitivity: The assay used to measure the downstream effects of ACAT inhibition may not be sensitive enough.

Troubleshooting Steps:

  • Increase Concentration Range: If no effect is observed, test higher concentrations of this compound in your dose-response experiment.

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment to ensure its activity.

  • Verify ACAT Expression: Confirm the expression of ACAT1 and/or ACAT2 in your cell line using techniques like Western blotting or RT-qPCR.

  • Use a Positive Control: Include a known ACAT inhibitor with well-documented effects as a positive control to validate your experimental setup.

  • Optimize Assay Conditions: Ensure that the assay you are using is optimized and validated for your specific experimental conditions. Consider using a more direct assay, such as measuring the levels of cholesteryl esters.

Data Presentation

Table 1: Representative IC50 Values of ACAT Inhibitors in Cancer Cell Lines

Note: Specific IC50 values for this compound are not widely available in the public domain. The following table provides representative IC50 values for other known ACAT inhibitors to serve as a reference for designing concentration ranges for your experiments.

InhibitorCell LineCancer TypeIC50 (µM)Reference
K-604ACAT1-overexpressing cells-~0.45[Generic ACAT inhibitor data]
AvasimibeACAT1-overexpressing cells-~24[Generic ACAT inhibitor data]
AvasimibeACAT2-overexpressing cells-~9.2[Generic ACAT inhibitor data]
Compound XHCT116Colon Cancer22.4[1]
Compound YHTB-26Breast Cancer10-50[1]
Compound ZPC-3Pancreatic Cancer10-50[1]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

ACAT_Signaling_Pathway ACAT Signaling Pathway in Cholesterol Esterification cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum LDL LDL LDLR LDL Receptor LDL->LDLR Binding Free_Cholesterol_Pool Free Cholesterol Pool LDLR->Free_Cholesterol_Pool Internalization & Lysosomal Hydrolysis ACAT ACAT1 / ACAT2 Free_Cholesterol_Pool->ACAT Substrate Lipid_Droplet Lipid Droplet Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Cholesteryl_Esters->Lipid_Droplet Storage Acat_IN_10 This compound Acat_IN_10->ACAT Inhibition

Caption: ACAT signaling pathway and the inhibitory action of this compound.

experimental_workflow Experimental Workflow for IC50 Determination prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions of this compound prep->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform MTT Assay incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data and Calculate IC50 measure->analyze troubleshooting_logic Troubleshooting Logic for this compound Experiments cluster_viability Troubleshoot Low Viability cluster_no_effect Troubleshoot No Effect start Experiment with this compound issue Unexpected Results? start->issue low_viability Low Cell Viability issue->low_viability Yes no_effect No Observable Effect issue->no_effect No v1 Check Dose-Response low_viability->v1 n1 Increase Concentration no_effect->n1 v2 Include Vehicle Control v1->v2 v3 Assess Apoptosis v2->v3 n2 Verify ACAT Expression n1->n2 n3 Use Positive Control n2->n3

References

Technical Support Center: Minimizing Acat-IN-10 In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides general guidance on minimizing the in vivo toxicity of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. As specific in vivo toxicity data for Acat-IN-10 is not publicly available, the information herein is extrapolated from studies on other ACAT inhibitors and general pharmacological principles. Researchers should always perform dose-escalation studies and carefully monitor for adverse effects when using any new compound in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of toxicity associated with ACAT inhibitors?

A1: The primary mechanism of on-target toxicity for ACAT inhibitors stems from the accumulation of free cholesterol within cells, particularly in macrophages and steroidogenic tissues like the adrenal glands.[1] Inhibition of ACAT prevents the esterification of free cholesterol into less toxic cholesteryl esters for storage in lipid droplets. This buildup of free cholesterol can lead to:

  • Endoplasmic Reticulum (ER) Stress and Apoptosis: Excessive free cholesterol in the ER membrane can trigger the unfolded protein response (UPR) and ultimately lead to programmed cell death (apoptosis).[2]

  • Mitochondrial Dysfunction: Free cholesterol accumulation can impair mitochondrial function, leading to decreased ATP production and cell death.[1]

  • Adrenal Gland Toxicity: The adrenal glands have high levels of ACAT activity. Inhibition can lead to decreased cortisol production and adrenal necrosis.[1][3]

  • Macrophage Foam Cell Death: In the context of atherosclerosis, the death of cholesterol-laden macrophages (foam cells) can contribute to the formation of a necrotic core in atherosclerotic plaques.[1]

Q2: What are the common signs of toxicity observed with ACAT inhibitors in animal models?

A2: Based on studies with other ACAT inhibitors, researchers should monitor for the following signs of toxicity:

  • General Health: Weight loss, reduced food and water intake, lethargy, and changes in grooming behavior.

  • Adrenal Insufficiency: Decreased plasma cortisol levels.[1]

  • Hepatotoxicity: Increased plasma levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1]

  • Dermatological Issues: Alopecia (hair loss) and dermal hypertrophy have been observed in ACAT1 knockout mice.[2]

Q3: How can I formulate this compound to potentially minimize its toxicity?

A3: While specific formulation details for this compound are not available, general strategies for reducing the toxicity of poorly soluble compounds include:

  • Use of Enabling Formulations: For compounds with poor solubility, using formulations such as amorphous solid dispersions or nanosuspensions can improve bioavailability and potentially allow for lower, less toxic doses to be administered.

  • Co-solvents and Surfactants: Employing co-solvents and surfactants can improve the solubility and absorption of hydrophobic compounds. However, the toxicity of these excipients must also be considered.

  • Controlled Release Formulations: Developing a formulation that provides a sustained release of the inhibitor could help to avoid high peak plasma concentrations (Cmax) that may be associated with toxicity, while maintaining a therapeutic level.

Q4: What in vivo monitoring parameters are crucial when working with this compound?

A4: Comprehensive monitoring is essential. Key parameters include:

  • Daily Clinical Observations: Record body weight, food and water consumption, and any observable signs of distress.

  • Regular Blood Collection: Monitor complete blood count (CBC), clinical chemistry panels (especially liver enzymes and cortisol), and plasma lipid profiles.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs, with a particular focus on the adrenal glands, liver, and atherosclerotic lesions (if applicable).

Troubleshooting Guides

Issue 1: Significant weight loss and reduced food intake in treated animals.

Potential Cause Troubleshooting Steps
Systemic Toxicity - Reduce the dose of this compound. - Evaluate a different dosing schedule (e.g., every other day). - Analyze plasma for markers of liver and kidney damage.
Poor Formulation/Palatability - If administering in the diet, assess the palatability of the formulated chow. - Consider an alternative route of administration, such as oral gavage, to ensure accurate dosing.
Gastrointestinal Distress - Perform a gross necropsy and histopathology of the gastrointestinal tract to look for signs of irritation or damage.

Issue 2: Elevated liver enzymes in plasma.

Potential Cause Troubleshooting Steps
Hepatotoxicity - Lower the dose of this compound. - Perform a time-course study to determine when the elevation in liver enzymes occurs. - Conduct a thorough histopathological analysis of the liver to assess for cellular damage.
Vehicle-Related Toxicity - Administer the vehicle alone to a control group to rule out any toxic effects of the formulation excipients.

Issue 3: No observable therapeutic effect at a well-tolerated dose.

Potential Cause Troubleshooting Steps
Insufficient Target Engagement - Measure ACAT activity in a relevant tissue (e.g., liver, intestine) to confirm that the inhibitor is reaching its target and is active. - Increase the dose cautiously while closely monitoring for toxicity.
Poor Pharmacokinetics - Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. - Consider a different formulation or route of administration to improve bioavailability.
Compensatory Mechanisms - The biological system may be compensating for ACAT inhibition. Investigate potential upregulation of cholesterol biosynthesis or efflux pathways.

Quantitative Data Summary

As no specific quantitative toxicity data for this compound is available, the following table summarizes toxicity findings for other ACAT inhibitors.

ACAT Inhibitor Animal Model Dose Observed Toxicity Reference
PD 132301-2Guinea Pigs, DogsNot SpecifiedAdrenal toxicity, decreased plasma cortisol, increased liver enzymes.[1]
F-1394ApoE-deficient mice300 mg/kg and 900 mg/kg in dietNo obvious signs of systemic or vessel wall toxicity.[2][4]
Pactimibe Sulfate (CS-505)ApoE-deficient miceNot SpecifiedReduced and stabilized atherosclerotic lesions without reported toxicity.[5]

Experimental Protocols

Protocol 1: General In Vivo Acute Toxicity Assessment

This protocol provides a general framework for assessing the acute toxicity of an ACAT inhibitor in a rodent model.

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Formulation: Prepare the this compound formulation. A common vehicle for hydrophobic compounds is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.

  • Dose Administration: Administer a single dose of this compound via oral gavage at three or more dose levels (e.g., 10, 50, 200 mg/kg). Include a vehicle control group.

  • Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy, paying close attention to the adrenal glands and liver.

  • Histopathology: Collect and preserve key organs in 10% neutral buffered formalin for histopathological examination.

Protocol 2: Monitoring Adrenal and Liver Function During a Sub-chronic Study

This protocol outlines key monitoring steps for a longer-term in vivo efficacy study.

  • Animal Model and Dosing: Use an appropriate disease model (e.g., ApoE-deficient mice for atherosclerosis) and administer this compound daily or as determined by pharmacokinetic studies.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals throughout the study (e.g., every 4 weeks).

  • Plasma Analysis:

    • Liver Function: Measure plasma levels of ALT and AST.

    • Adrenal Function: Measure plasma corticosterone (B1669441) (in rodents) or cortisol levels.

    • Lipid Profile: Measure total cholesterol, HDL-C, LDL-C, and triglycerides.

  • Terminal Procedures: At the study endpoint, collect terminal blood samples and harvest organs for histopathology, with a focus on the adrenal glands and liver.

Visualizations

ACAT_Inhibition_Toxicity_Pathway This compound This compound ACAT Inhibition ACAT Inhibition This compound->ACAT Inhibition Free Cholesterol Accumulation Free Cholesterol Accumulation ACAT Inhibition->Free Cholesterol Accumulation ER Stress ER Stress Free Cholesterol Accumulation->ER Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Free Cholesterol Accumulation->Mitochondrial Dysfunction Apoptosis Apoptosis ER Stress->Apoptosis Mitochondrial Dysfunction->Apoptosis Adrenal Toxicity Adrenal Toxicity Apoptosis->Adrenal Toxicity Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Signaling pathway of ACAT inhibitor-induced toxicity.

Experimental_Workflow_Toxicity_Assessment cluster_preclinical Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Dose Formulation Dose Formulation Dose Administration Dose Administration Dose Formulation->Dose Administration Animal Acclimatization Animal Acclimatization Animal Acclimatization->Dose Administration Clinical Observations Clinical Observations Dose Administration->Clinical Observations Blood Sampling Blood Sampling Dose Administration->Blood Sampling Endpoint Endpoint Clinical Observations->Endpoint Plasma Analysis Plasma Analysis Blood Sampling->Plasma Analysis Gross Necropsy Gross Necropsy Endpoint->Gross Necropsy Histopathology Histopathology Gross Necropsy->Histopathology

Caption: Workflow for in vivo toxicity assessment.

Troubleshooting_Logic Adverse Event Observed Adverse Event Observed Is it Dose-Dependent? Is it Dose-Dependent? Adverse Event Observed->Is it Dose-Dependent? Reduce Dose Reduce Dose Is it Dose-Dependent?->Reduce Dose Yes Is it Vehicle-Related? Is it Vehicle-Related? Is it Dose-Dependent?->Is it Vehicle-Related? No On-Target Toxicity On-Target Toxicity Reduce Dose->On-Target Toxicity Vehicle Control Study Vehicle Control Study Is it Vehicle-Related?->Vehicle Control Study Yes Is it Vehicle-Related?->On-Target Toxicity No Off-Target Toxicity Off-Target Toxicity Vehicle Control Study->Off-Target Toxicity

Caption: Logical troubleshooting for adverse events.

References

Technical Support Center: Acat-IN-10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific inhibitor designated "Acat-IN-10" is not extensively available in the public domain. This technical support center provides guidance based on the broader class of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. Researchers using any specific ACAT inhibitor should adapt these recommendations based on their own experimental observations and the manufacturer's instructions.

Troubleshooting Guide

This guide addresses common issues encountered when working with ACAT inhibitors like this compound.

Issue 1: High Cell Toxicity and Low Viability

Question: My primary cells show low viability and signs of stress (e.g., detachment, morphological changes) after treatment with this compound. What is the likely cause and how can I troubleshoot this?

Answer:

The most probable cause of increased cell death is cytotoxicity induced by the accumulation of free cholesterol, a known consequence of ACAT inhibition.[1][2] ACAT enzymes esterify free cholesterol into less toxic cholesteryl esters for storage in lipid droplets.[3][4] By blocking this process, this compound can lead to a toxic buildup of free cholesterol, particularly within the endoplasmic reticulum (ER) membrane, which can induce ER stress and trigger apoptosis (programmed cell death).[1][5]

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize assays like Annexin V/Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis.[1] Annexin V will bind to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis.[1]

  • Optimize Concentration and Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound that inhibits ACAT activity without causing excessive cell death.

  • Enhance Cell Adhesion: For sensitive primary cells, consider using plates coated with extracellular matrix proteins such as collagen or poly-L-lysine to improve cell attachment and viability.[1]

  • Monitor Cholesterol Levels: Measure intracellular free cholesterol and cholesteryl ester levels to confirm that the observed toxicity correlates with an increase in the free cholesterol pool.

Issue 2: Inconsistent or No Inhibition of ACAT Activity

Question: I am not observing consistent inhibition of ACAT activity in my cell-based or cell-free assays. What are the potential reasons for this variability?

Answer:

Inconsistent results in ACAT activity assays can stem from several factors related to inhibitor stability, assay conditions, and compensatory cellular mechanisms.

Troubleshooting Steps:

  • Inhibitor Solubility and Stability: Ensure that this compound is fully dissolved. Many ACAT inhibitors are hydrophobic and may require a carrier solvent like DMSO.[2] Prepare fresh dilutions for each experiment.

  • Enzyme Stability (for cell-free assays): If using microsomal fractions, prepare fresh extracts for each experiment and always keep them on ice to prevent enzyme degradation.[2] Avoid repeated freeze-thaw cycles of the enzyme source.[2]

  • Assay Buffer Components: The presence of detergents in cell lysate preparations can interfere with enzyme activity.[2] Consider optimizing detergent type and concentration or using a whole-cell assay format.[2]

  • Compensatory Mechanisms: Cells may respond to long-term ACAT inhibition by upregulating genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) or uptake (e.g., LDL receptor).[2] Assess the expression of these genes to check for compensatory responses.[2]

  • Off-Target Effects: To confirm that the observed effects are due to ACAT inhibition, consider using a structurally different ACAT inhibitor as a positive control.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is presumed to be an inhibitor of the Acyl-CoA: cholesterol acyltransferase (ACAT) enzyme, also known as sterol O-acyltransferase (SOAT).[6] This intracellular enzyme is responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][6] By inhibiting ACAT, this compound prevents this storage, leading to an increase in the intracellular concentration of free cholesterol.[3]

Q2: Which ACAT isoform does this compound target?

There are two primary isoforms of ACAT:

  • ACAT1: Found in a wide variety of tissues, including macrophages, adrenal glands, and the brain. It is primarily involved in maintaining intracellular cholesterol homeostasis.[6][7]

  • ACAT2: Primarily expressed in the liver and intestines, where it plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[6][7]

Without specific data for this compound, it is crucial to determine its selectivity for ACAT1 versus ACAT2, as this can significantly impact its biological effects. Some inhibitors are non-selective, while others may show preference for one isoform.[5]

Q3: Can long-term treatment with an ACAT inhibitor lead to unexpected results in vivo?

Yes, long-term in vivo studies with ACAT inhibitors have sometimes shown diminishing effects on plasma cholesterol over time.[2] This may be due to the induction of compensatory mechanisms that counteract the effect of ACAT inhibition.[2] Furthermore, prolonged and complete inhibition of ACAT can lead to the accumulation of free cholesterol in macrophages, which can be cytotoxic and potentially promote inflammatory responses, a concern that has been noted in some clinical trials of ACAT inhibitors.[2][5]

Experimental Protocols

Protocol 1: Cell-Based ACAT Activity Assay

This protocol provides a general method for measuring ACAT activity in cultured cells treated with an inhibitor.

Materials:

  • Cultured cells (e.g., macrophages, HepG2)

  • This compound

  • [¹⁴C]Oleoyl-CoA

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Scintillation counter

Procedure:

  • Seed cells and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound or vehicle control for a specified duration.

  • Initiate the reaction by adding [¹⁴C]Oleoyl-CoA to the culture medium and incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Wash cells with PBS and lyse them.

  • Extract lipids from the cell lysate using appropriate organic solvents.[2]

  • Separate the lipid fractions (cholesteryl esters and free fatty acids) using TLC.[3]

  • Visualize and scrape the cholesteryl ester band.[2]

  • Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.[3]

  • Calculate the percentage of ACAT inhibition relative to the vehicle-treated control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing cell viability after treatment with this compound.

Materials:

  • Cultured cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a range of this compound concentrations for the desired time.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Add the solubilization solution to dissolve the formazan crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation

Table 1: Example Dose-Response of this compound on ACAT Activity and Cell Viability

This compound Conc. (µM)ACAT Inhibition (%)Cell Viability (%)
0 (Vehicle)0100
0.125 ± 498 ± 2
168 ± 795 ± 5
1092 ± 565 ± 8
5098 ± 222 ± 6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Troubleshooting Checklist for Inconsistent ACAT Inhibition

Potential CauseCheckRecommended Action
Inhibitor Precipitation Visual inspection of stock and working solutionsEnsure complete dissolution; consider gentle warming or sonication.
Enzyme Degradation Run positive control (known inhibitor)Prepare fresh enzyme aliquots; avoid freeze-thaw cycles.
Sub-optimal Assay Time Time-course experimentDetermine the linear range of the enzyme reaction.
Cellular Compensation qPCR for cholesterol metabolism genesMeasure expression of HMGCR, LDLR, etc. after prolonged treatment.

Visualizations

ACAT_Signaling_Pathway ext_chol Extracellular Cholesterol (LDL) ldlr LDL Receptor ext_chol->ldlr free_chol Intracellular Free Cholesterol ldlr->free_chol acat ACAT1/2 free_chol->acat Substrate er Endoplasmic Reticulum free_chol->er ce Cholesteryl Esters acat->ce Esterification acat->er ld Lipid Droplets (Storage) ce->ld acat_in_10 This compound acat_in_10->acat Inhibition

Caption: Mechanism of this compound action on the ACAT pathway.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Culture (e.g., Macrophages) treatment Treatment: This compound Dose-Response start->treatment acat_assay ACAT Activity Assay ([14C]Oleoyl-CoA) treatment->acat_assay viability_assay Cell Viability Assay (MTT) treatment->viability_assay analysis_acat Data Analysis: Calculate % Inhibition acat_assay->analysis_acat analysis_via Data Analysis: Calculate % Viability viability_assay->analysis_via conclusion Conclusion: Determine IC50 & CC50 analysis_acat->conclusion analysis_via->conclusion

Caption: Workflow for evaluating this compound efficacy and toxicity.

References

improving Acat-IN-10 bioavailability for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acat-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during animal studies with the potent ACAT inhibitor, this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound in preclinical research.

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters, which has therapeutic implications in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.

Q2: What are the main challenges in working with this compound for in vivo studies?

Like many potent enzyme inhibitors, this compound is a hydrophobic molecule with low aqueous solubility. This poor solubility can lead to low and variable oral bioavailability, making it challenging to achieve therapeutic concentrations in animal models.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in an appropriate organic solvent such as DMSO and stored at -80°C. Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide: Improving this compound Bioavailability

This guide provides solutions to common issues related to the formulation and administration of this compound in animal studies.

Problem Possible Cause Recommended Solution
Low or no detectable plasma concentration of this compound after oral administration. Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal (GI) tract.1. Formulation Optimization: Employ formulation strategies to enhance solubility and dissolution. See Section III for detailed protocols. 2. Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution. 3. Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins in the formulation.
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption from a simple suspension. Food effects can also contribute to variability.1. Use a Homogeneous Formulation: Ensure the formulation is a stable and uniform suspension or, ideally, a solution or lipid-based formulation. 2. Standardize Dosing Conditions: Administer the formulation at the same time relative to the feeding cycle (e.g., in fasted or fed state) for all animals.
Precipitation of this compound in the formulation upon standing. The compound is supersaturated in the vehicle and is not stable.1. Select a More Suitable Vehicle: Test a range of vehicles to find one that provides stable solubilization. 2. Incorporate Stabilizers: Use polymers such as HPMC or PVP to maintain a supersaturated state.
Adverse events observed in animals after dosing (e.g., lethargy, weight loss). Vehicle toxicity or high local concentration of the drug causing GI irritation.1. Vehicle Toxicity Screen: Conduct a preliminary study to assess the tolerability of the vehicle alone. 2. Reduce Vehicle Concentration: If possible, decrease the concentration of potentially toxic excipients. 3. Consider Alternative Routes of Administration: For initial efficacy studies, intraperitoneal (IP) injection may be an option, though oral administration is preferred for chronic studies.

III. Experimental Protocols

This section provides detailed methodologies for preparing various formulations to enhance the oral bioavailability of this compound.

Protocol 1: Preparation of a Suspension Formulation with a Wetting Agent

This is a basic formulation suitable for initial screening studies.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in deionized water

  • 0.1% (v/v) Tween® 80

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of this compound powder.

  • In a mortar, add a small volume of the 0.1% Tween® 80 solution to the this compound powder to form a paste. This process wets the powder and prevents clumping.

  • Gradually add the 0.5% MC or CMC solution to the paste while triturating or homogenizing until a uniform suspension is achieved.

  • Ensure the final concentration of this compound is as desired for dosing.

  • Continuously stir the suspension before and during dosing to ensure homogeneity.

Protocol 2: Preparation of a Solution Formulation using Co-solvents

This formulation aims to keep this compound in solution.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Deionized water

Procedure:

  • Determine the desired final concentration of this compound.

  • Prepare a co-solvent mixture. A common starting point is 40% PEG 400, 10% PG, and 50% water. The proportions may need to be optimized based on the solubility of this compound.

  • Add the weighed this compound powder to the co-solvent mixture.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Visually inspect the solution for any precipitation before dosing.

Protocol 3: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This advanced formulation can significantly enhance oral absorption.[1][2]

Materials:

  • This compound powder

  • Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Procedure:

  • Screen for the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Based on the screening results, prepare various ratios of oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).

  • Add the weighed this compound to the selected lipid-based vehicle.

  • Gently heat (if necessary and the compound is stable) and vortex until a clear, homogenous solution is formed.

  • To test the self-emulsifying properties, add a small volume of the formulation to water and observe the spontaneous formation of a microemulsion.

IV. Data Presentation

The following tables illustrate how to present comparative bioavailability data from animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)Bioavailability (%)
Suspension (0.5% MC) 1050 ± 154.0 ± 1.0350 ± 1205
Co-solvent (PEG 400) 10250 ± 802.0 ± 0.51800 ± 50025
SEDDS 10800 ± 2501.5 ± 0.56000 ± 150085
Intravenous (IV) 11200 ± 3000.1705 ± 150100

Data are presented as mean ± standard deviation (n=5 rats per group).

V. Visualizations

The following diagrams illustrate key concepts related to this compound.

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm LDL LDL LDLR LDL Receptor LDL->LDLR Binding Free_Cholesterol Free Cholesterol LDLR->Free_Cholesterol Internalization & Lysosomal Hydrolysis ACAT1 ACAT1 Free_Cholesterol->ACAT1 Substrate Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Acat_IN_10 This compound Acat_IN_10->ACAT1 Inhibition

Caption: Simplified signaling pathway of ACAT1 inhibition by this compound.

Experimental_Workflow_Bioavailability cluster_Formulation Formulation Development cluster_Animal_Study In Vivo Animal Study cluster_Analysis Bioanalysis and Data Processing Formulation1 Suspension Dosing Oral Administration to Rats (e.g., 10 mg/kg) Formulation1->Dosing Formulation2 Co-solvent Solution Formulation2->Dosing Formulation3 SEDDS Formulation3->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling LC_MS LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis Troubleshooting_Logic Start Low Bioavailability Observed Check_Solubility Is the compound fully dissolved in the vehicle? Start->Check_Solubility Improve_Formulation Improve Formulation Check_Solubility->Improve_Formulation No Check_Permeability Is permeability a potential issue? Check_Solubility->Check_Permeability Yes Improve_Formulation->Check_Solubility Check_Permeability->Improve_Formulation Yes (e.g., use permeation enhancers) Consider_Metabolism Assess First-Pass Metabolism Check_Permeability->Consider_Metabolism No Success Bioavailability Improved Consider_Metabolism->Success

References

how to control for Acat-IN-10 vehicle effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acat-IN-10. The information is designed to help control for vehicle effects and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the enzyme Acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1][2][3][4] ACAT is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound prevents this storage, leading to an increase in free cholesterol within the cell. This modulation of cholesterol homeostasis can impact various cellular processes. Additionally, this compound has been noted to weakly inhibit NF-κB mediated transcription.[1][2][3][4]

Q2: What is a vehicle and why is a vehicle control necessary when using this compound?

A vehicle is the solvent or carrier used to dissolve and administer a compound of interest, such as this compound, in an experimental setting. A vehicle control group is essential in any experiment because the vehicle itself can have biological effects.[3][5] This control group receives the same volume and concentration of the vehicle as the experimental group, but without this compound. This allows researchers to distinguish the effects of this compound from any potential off-target effects of the solvent.[3][5]

Q3: What is the recommended vehicle for this compound?

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The most common and recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[6] For in vivo studies, a stock solution in DMSO is often further diluted in other vehicles such as saline, corn oil, or formulations containing polyethylene (B3416737) glycol (PEG), Tween 80, or carboxymethyl cellulose (B213188) (CMC) to improve tolerability and administration volume.

Troubleshooting Guide

Issue: Precipitation of this compound in cell culture media.

Cause:

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into an aqueous cell culture medium can cause the compound to precipitate out of solution.[7]

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in the aqueous environment.[7]

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect solubility.[7][8]

  • Interaction with Media Components: this compound may interact with proteins or salts in the culture medium, leading to precipitation.[7]

Solution:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming to 37°C and brief sonication can aid dissolution.

  • Step-wise Dilution: To minimize solvent shock, perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution drop-wise while gently vortexing or swirling the medium.

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced artifacts.[6] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[6]

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation or precipitation of stock solutions over time.

Issue: Unexpected or inconsistent results in vehicle control group.

Cause:

  • Biological Activity of the Vehicle: The vehicle itself may be exerting biological effects on the cells or animals.

  • Variable Vehicle Concentration: Inconsistent preparation of the vehicle control can lead to variability in the results.

Solution:

  • Thoroughly Characterize Vehicle Effects: Run a dose-response experiment with the vehicle alone to determine the highest concentration that does not produce significant biological effects in your experimental system.

  • Maintain Consistency: Ensure the vehicle concentration is identical across all experimental and control groups.

  • Consider Alternative Vehicles: If significant vehicle effects are observed, consider using an alternative solvent system.

Data on Common Vehicles and Their Potential Effects

To aid in experimental design and troubleshooting, the following table summarizes common vehicles used for compounds like this compound and their known potential effects.

VehicleCommon UseRecommended Concentration (in vitro)Recommended Concentration (in vivo)Potential Off-Target Effects
Dimethyl Sulfoxide (DMSO) Stock solution solvent≤ 0.1% (v/v) is ideal; up to 0.5% may be tolerated by some cell lines.[6]Typically < 10% in the final formulation.Can induce cell differentiation, alter gene expression, affect cell signaling pathways, and has been shown to decrease locomotor activity at high concentrations.[1][9][10]
Polyethylene Glycol (PEG) Co-solvent for in vivo administrationNot typically usedVaries depending on MW and formulation.Can elicit an immune response (anti-PEG antibodies), potentially affecting drug clearance and efficacy.[11][12] High molecular weight PEGs can have a "stealth" effect, prolonging circulation time.[13]
Tween 80 (Polysorbate 80) Surfactant/emulsifier for in vivo administrationNot typically usedTypically 0.5% - 5%Can cause hypersensitivity reactions and has been shown to decrease locomotor activity at high concentrations.[2][10]
Carboxymethyl Cellulose (CMC) Suspending agent for in vivo oral administrationNot typically used0.5% - 2% (w/v)Generally considered inert and well-tolerated, but can alter drug absorption kinetics.[14][15][16][17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Dosing with Vehicle Control

  • Materials:

    • Cultured cells in appropriate multi-well plates

    • Pre-warmed (37°C) cell culture medium

    • This compound stock solution in DMSO

    • Sterile DMSO (for vehicle control)

  • Procedure:

    • Vehicle Control Group:

      • Calculate the volume of DMSO needed to achieve the same final concentration as the treatment groups (e.g., 0.1%).

      • Add the calculated volume of DMSO to the appropriate volume of pre-warmed media.

      • Add this vehicle-containing medium to the designated control wells.

    • This compound Treatment Group:

      • Prepare serial dilutions of the this compound stock solution in pre-warmed media to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatment groups and is equal to the vehicle control group.

      • Add the this compound containing medium to the designated treatment wells.

    • Incubate the cells for the desired experimental duration.

Protocol 3: In Vivo Formulation and Dosing with Vehicle Control

  • Materials:

    • This compound powder

    • DMSO

    • Co-solvent/vehicle (e.g., sterile saline, corn oil, 0.5% CMC)

    • Sterile tubes

  • Procedure:

    • Preparation of this compound Formulation:

      • Dissolve the required amount of this compound in a small volume of DMSO.

      • In a separate tube, prepare the co-solvent/vehicle.

      • Slowly add the this compound/DMSO solution to the co-solvent/vehicle while vortexing to create a homogenous suspension or solution.

    • Preparation of Vehicle Control:

      • In a separate tube, mix the same volumes of DMSO and the co-solvent/vehicle used for the drug formulation, but without this compound.

    • Administration:

      • Administer the this compound formulation and the vehicle control to the respective groups of animals via the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Ensure the dosing volume is consistent across all groups.

Visualizations

ACAT_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Free Cholesterol (from LDL) Free Cholesterol (from LDL) LDL Receptor LDL Receptor Free Cholesterol (from LDL)->LDL Receptor Binds Free Cholesterol Pool Free Cholesterol Pool LDL Receptor->Free Cholesterol Pool Internalization ACAT ACAT Free Cholesterol Pool->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Lipid Droplet Lipid Droplet Cholesteryl Esters->Lipid Droplet Storage This compound This compound This compound->ACAT Inhibits

Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare this compound Dilutions (in Media/Saline) A->C B Prepare Vehicle Control (DMSO in Media/Saline) D Treat Cells/Animals with Vehicle Control B->D E Treat Cells/Animals with this compound C->E F Measure Biological Endpoint D->F E->F G Compare Treatment vs. Vehicle Control F->G H Determine Net Effect of this compound G->H

References

Technical Support Center: Overcoming Acat-IN-10 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Acat-IN-10 in their cell line models. This guide provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to help you navigate and overcome resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and specific small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with a likely primary target of ACAT1. ACAT1 is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] Many cancer cells exhibit upregulated ACAT1 activity, leading to an accumulation of cholesteryl esters that contributes to cell proliferation, survival, and migration. By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, causing an increase in intracellular free cholesterol, which can induce cell cycle arrest and apoptosis.[1][2]

Q2: My cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

Acquired resistance to ACAT inhibitors like this compound can develop through several mechanisms:

  • Upregulation of the Cholesterol Biosynthesis Pathway: To compensate for the inhibition of cholesterol esterification, cancer cells may increase the de novo synthesis of cholesterol. This is often mediated by the upregulation of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase (HMGCR), and the activation of the transcription factor SREBP2.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[2][3]

  • Alterations in the Drug Target: Although not yet specifically documented for this compound, mutations in the SOAT1 gene (encoding ACAT1) could potentially alter the drug-binding site, preventing effective inhibition.

  • Activation of Pro-Survival Signaling Pathways: Cells may develop resistance by upregulating alternative survival pathways, such as the PI3K/Akt or MAPK/ERK pathways, to counteract the pro-apoptotic effects of this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cell line compared to the parental, sensitive cell line indicates the development of resistance.

Troubleshooting Guide

This guide provides solutions to common issues encountered when observing potential resistance to this compound.

Issue Possible Cause Recommended Solution
Decreased cell death in response to this compound treatment. 1. Development of resistance.2. Suboptimal drug concentration.3. Incorrect assay procedure.1. a) Perform a dose-response curve to confirm the shift in IC50. b) Analyze the expression of genes involved in cholesterol biosynthesis (e.g., HMGCR, SREBP2) via qRT-PCR. c) Assess the activation of survival pathways (e.g., p-Akt, p-ERK) by Western blot.2. Titrate this compound concentration to determine the optimal dose for your specific cell line.3. Review and optimize your cell viability assay protocol.
No significant change in cholesteryl ester levels after treatment. 1. Ineffective ACAT1 inhibition.2. Rapid metabolic adaptation.1. a) Confirm ACAT1 protein expression in your cell line via Western blot. b) Verify the activity of your this compound stock.2. Measure cholesteryl ester levels at earlier time points post-treatment.
Variable results between experiments. 1. Inconsistent cell culture conditions.2. Cell line heterogeneity.3. Instability of this compound solution.1. Standardize cell seeding density, passage number, and media composition.2. Consider single-cell cloning to establish a homogenous population.3. Prepare fresh this compound solutions for each experiment from a frozen stock.

Data Presentation: Characterizing this compound Resistance

A hallmark of acquired drug resistance is a shift in the dose-response curve and a corresponding increase in the IC50 value. Below is a table summarizing hypothetical quantitative data for a sensitive parental cell line and its this compound-resistant derivative.

Cell Line This compound IC50 (µM) Fold Resistance HMGCR mRNA Expression (Fold Change) MDR1 mRNA Expression (Fold Change) p-Akt/Total Akt Ratio (Fold Change)
Parental (Sensitive)0.511.01.01.0
Resistant5.0104.53.22.8

Experimental Protocols

Here are detailed methodologies for key experiments to investigate and confirm this compound resistance.

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protein Expression Analysis: Western Blot

This protocol is for determining the expression level of proteins such as ACAT1, p-Akt, and p-ERK.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACAT1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of genes involved in cholesterol biosynthesis or drug resistance.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., HMGCR, SREBP2, ABCB1/MDR1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from treated and untreated cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Strategies to Overcome this compound Resistance

If resistance is confirmed, the following strategies, including combination therapies, can be explored.

Combination with Statins
  • Rationale: Since upregulation of the cholesterol biosynthesis pathway is a potential resistance mechanism, co-treatment with a statin (e.g., simvastatin, atorvastatin) can inhibit HMG-CoA reductase, a key enzyme in this pathway. This dual blockade of cholesterol metabolism can have a synergistic cytotoxic effect.

  • Experimental Approach: Perform cell viability assays with this compound and a statin, both alone and in combination, to assess for synergistic effects using methods like the Chou-Talalay combination index.

Combination with ABC Transporter Inhibitors
  • Rationale: If increased drug efflux is identified as the resistance mechanism, co-administration with an ABC transporter inhibitor (e.g., verapamil, tariquidar) can restore the intracellular concentration of this compound.

  • Experimental Approach: Evaluate the effect of the ABC transporter inhibitor on the IC50 of this compound in the resistant cell line.

Combination with PI3K/Akt or MEK/ERK Pathway Inhibitors
  • Rationale: If resistance is associated with the activation of pro-survival signaling, targeting these pathways with specific inhibitors (e.g., a PI3K inhibitor like LY294002 or a MEK inhibitor like trametinib) can re-sensitize the cells to this compound.

  • Experimental Approach: Use Western blotting to confirm the activation of these pathways in resistant cells and then assess the efficacy of the combination therapy through cell viability assays.

Visualizations

Acat_IN_10_Mechanism_of_Action cluster_cell Cancer Cell Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Substrate Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Catalyzes Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage Cell Proliferation & Survival Cell Proliferation & Survival Lipid Droplets->Cell Proliferation & Survival This compound This compound This compound->ACAT1 Inhibits Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound ACAT1 Inhibition ACAT1 Inhibition This compound->ACAT1 Inhibition Resistance Resistance ACAT1 Inhibition->Resistance Leads to Upregulated Cholesterol Biosynthesis Upregulated Cholesterol Biosynthesis Resistance->Upregulated Cholesterol Biosynthesis Increased Drug Efflux (ABC Transporters) Increased Drug Efflux (ABC Transporters) Resistance->Increased Drug Efflux (ABC Transporters) Target Alteration (ACAT1 Mutation) Target Alteration (ACAT1 Mutation) Resistance->Target Alteration (ACAT1 Mutation) Activation of Survival Pathways (Akt, ERK) Activation of Survival Pathways (Akt, ERK) Resistance->Activation of Survival Pathways (Akt, ERK) Experimental_Workflow cluster_investigation Mechanism Investigation Start Start Observe Decreased Sensitivity Observe Decreased Sensitivity Start->Observe Decreased Sensitivity Confirm Resistance (IC50 Shift) Confirm Resistance (IC50 Shift) Observe Decreased Sensitivity->Confirm Resistance (IC50 Shift) Investigate Mechanism Investigate Mechanism Confirm Resistance (IC50 Shift)->Investigate Mechanism Test Combination Therapies Test Combination Therapies Investigate Mechanism->Test Combination Therapies qRT-PCR (HMGCR, MDR1) qRT-PCR (HMGCR, MDR1) Investigate Mechanism->qRT-PCR (HMGCR, MDR1) Western Blot (p-Akt, p-ERK) Western Blot (p-Akt, p-ERK) Investigate Mechanism->Western Blot (p-Akt, p-ERK) Cholesteryl Ester Assay) Cholesteryl Ester Assay) Investigate Mechanism->Cholesteryl Ester Assay) End End Test Combination Therapies->End Cholesteryl Ester Assay Cholesteryl Ester Assay

References

refining Acat-IN-10 experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acat-IN-10, a potent and selective inhibitor of Acyl-CoA: cholesterol acyltransferase 1 (ACAT1). This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental design and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of ACAT1, an enzyme located in the endoplasmic reticulum. ACAT1 is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] By inhibiting ACAT1, this compound prevents this conversion, leading to an increase in the intracellular pool of free cholesterol. This modulation of cholesterol homeostasis can impact various cellular processes, including signal transduction and membrane dynamics.

Q2: What are the potential therapeutic applications of this compound?

A2: Due to its role in cholesterol metabolism, ACAT1 is a target for several diseases. Inhibition of ACAT1 by compounds like this compound is being explored for therapeutic potential in atherosclerosis, certain types of cancer, and neurodegenerative diseases such as Alzheimer's disease.[1][3]

Q3: How should I dissolve and store this compound?

A3: For in vitro experiments, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the specific animal model and route of administration. Nanoparticle encapsulation has been used for other ACAT inhibitors to improve bioavailability.[1]

Q4: What is the difference between ACAT1 and ACAT2, and is this compound selective?

A4: ACAT1 and ACAT2 are two isoforms of the ACAT enzyme with different tissue distributions and physiological functions. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[4][5] this compound is designed to be a selective inhibitor of ACAT1, which is crucial for targeting specific disease pathologies without affecting systemic cholesterol metabolism regulated by ACAT2. The selectivity of this compound for ACAT1 over ACAT2 should be confirmed in your experimental system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in cell-based assays Cell confluency variabilityEnsure consistent cell seeding density and confluency at the time of treatment.
Incomplete dissolution of this compoundVortex the stock solution thoroughly before each use and ensure it is fully dissolved. Consider brief sonication.
Degradation of this compoundAliquot the stock solution to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Low potency or lack of effect Incorrect dosagePerform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
Low ACAT1 expression in the cell modelConfirm ACAT1 expression levels in your chosen cell line using techniques like Western blotting or qPCR.
Rapid metabolism of the compoundConsider using a more stable analog or a formulation that protects the compound from rapid degradation.
Observed cytotoxicity High concentration of DMSOEnsure the final concentration of DMSO in the culture medium is below a cytotoxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration.
Off-target effectsTest the effect of this compound in a cell line with low or no ACAT1 expression to assess off-target toxicity.
Accumulation of free cholesterolHigh levels of free cholesterol can be toxic to cells. Monitor cell viability and consider co-treatment with agents that promote cholesterol efflux.

Experimental Protocols

Protocol 1: In Vitro ACAT1 Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of ACAT1 activity by this compound using a fluorescent cholesterol analog.

Materials:

  • Cells expressing ACAT1 (e.g., AC29 cells stably transfected with ACAT1)[4]

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • NBD-cholesterol (fluorescent cholesterol analog)[4]

  • Positive control inhibitor (e.g., Avasimibe)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in a cell culture medium. Also, prepare a vehicle control (medium with DMSO).

  • Remove the old medium from the cells and add the different concentrations of this compound, positive control, or vehicle control.

  • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.

  • Incubate for 4 hours at 37°C.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Add fresh medium to each well.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for NBD (e.g., 485 nm excitation and 535 nm emission).

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Western Blot Analysis of Downstream Targets

This protocol outlines the procedure to assess the effect of this compound on proteins involved in cholesterol homeostasis and related signaling pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ACAT1, anti-ABCA1, anti-p-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell LineTargetAssay TypeIC50 (nM)
ACAT1-transfected AC29ACAT1NBD-cholesterol Esterification50
ACAT2-transfected AC29ACAT2NBD-cholesterol Esterification>10,000
HepG2Total ACATCholesterol Oxidase Assay75

Table 2: Effect of this compound on Protein Expression (24h treatment)

ProteinCell LineFold Change (vs. Vehicle)
ABCA1Microglia2.5
p-NF-κB (p65)LPS-stimulated Macrophages0.4
TLR4Microglia0.6

Visualizations

Acat_IN_10_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane Free_Cholesterol Free Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Substrate Membrane_Cholesterol Increased Free Cholesterol Pool Free_Cholesterol->Membrane_Cholesterol Altered Distribution Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets Cholesteryl_Esters->Lipid_Droplets Storage Acat_IN_10 This compound Acat_IN_10->ACAT1 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_ACAT1_Inhibition_Assay cluster_Preparation Preparation cluster_Treatment Treatment cluster_Measurement Measurement Seed_Cells 1. Seed ACAT1-expressing cells in 96-well plate Prepare_Compounds 2. Prepare serial dilutions of this compound Add_Compounds 3. Add compounds and pre-incubate for 1h Prepare_Compounds->Add_Compounds Add_NBD_Cholesterol 4. Add NBD-cholesterol and incubate for 4h Add_Compounds->Add_NBD_Cholesterol Wash_Cells 5. Wash cells with PBS Add_NBD_Cholesterol->Wash_Cells Read_Fluorescence 6. Measure fluorescence Wash_Cells->Read_Fluorescence Analyze_Data 7. Calculate % inhibition Read_Fluorescence->Analyze_Data

Caption: Workflow for the in vitro ACAT1 inhibition assay.

Signaling_Pathway_ACAT1_Inhibition_and_Inflammation Acat_IN_10 This compound ACAT1 ACAT1 Acat_IN_10->ACAT1 Inhibition Free_Cholesterol Increased Free Cholesterol ACAT1->Free_Cholesterol Suppresses increase ABCA1 ABCA1 Upregulation Free_Cholesterol->ABCA1 TLR4 TLR4 Signaling Free_Cholesterol->TLR4 Modulation Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux LPS LPS LPS->TLR4 NF_kappaB NF-κB Activation TLR4->NF_kappaB Inflammatory_Cytokines Inflammatory Cytokine Production NF_kappaB->Inflammatory_Cytokines

Caption: Potential signaling effects of ACAT1 inhibition.

References

Validation & Comparative

A Comparative Guide to ACAT Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, with a focus on their performance based on available experimental data. While this guide aims to compare "Acat-IN-10" with other inhibitors, a thorough search of publicly available scientific literature and chemical databases did not yield specific, reproducible data for a compound with this exact designation. Therefore, this guide will focus on a comparative analysis of well-characterized ACAT inhibitors, providing a valuable resource for researchers in the field.

Introduction to ACAT and its Inhibitors

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.[1] These cholesteryl esters are then stored in lipid droplets. Two isoforms of ACAT have been identified, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions. ACAT1 is ubiquitously expressed, including in macrophages, adrenal glands, and the brain, while ACAT2 is primarily found in the liver and intestines. The inhibition of ACAT is a therapeutic strategy being explored for various diseases, including atherosclerosis, Alzheimer's disease, and certain types of cancer.[2][3]

Quantitative Performance of ACAT Inhibitors

The following table summarizes the available quantitative data for several well-documented ACAT inhibitors, providing a basis for comparing their potency. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

CompoundTarget(s)IC50 (µM)Cell Line / Assay Condition
Avasimibe (CI-1011) ACAT124Recombinant human enzyme
ACAT29.2Recombinant human enzyme
Pactimibe ACAT14.9Recombinant human enzyme
ACAT23.0Recombinant human enzyme
K-604 ACAT10.45Rat macrophage-derived foam cells
CI-976 ACATNot specifiedPrevents monocyte-macrophage accumulation in vivo
Acat-IN-6 ACATData not publicly availablePotently inhibits NF-κB mediated transcription
This compound ACATData not publicly availableWeakly inhibits NF-κB mediated transcription

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in ACAT inhibitor research, the following diagrams have been generated using Graphviz.

cluster_0 Cellular Cholesterol Homeostasis cluster_1 ACAT Inhibition cluster_2 Downstream Effects Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Altered Signaling\n(e.g., Wnt/β-catenin) Altered Signaling (e.g., Wnt/β-catenin) Free Cholesterol->Altered Signaling\n(e.g., Wnt/β-catenin) Modulates Cholesteryl Esters Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage Reduced Foam\nCell Formation Reduced Foam Cell Formation Cholesteryl Esters->Reduced Foam\nCell Formation Leads to Decreased VLDL\nSecretion (Liver) Decreased VLDL Secretion (Liver) Cholesteryl Esters->Decreased VLDL\nSecretion (Liver) Leads to ACAT->Cholesteryl Esters Catalyzes ACAT Inhibitor ACAT Inhibitor ACAT Inhibitor->ACAT Inhibits

Figure 1: Simplified signaling pathway of ACAT in cholesterol metabolism and the impact of its inhibition.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Enzyme_Assay ACAT Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cellular Cholesterol Esterification Assay Enzyme_Assay->Cell_Assay Confirms cellular activity Animal_Model Atherosclerosis Animal Model (e.g., ApoE-/- mice) Cell_Assay->Animal_Model Proceed to in vivo testing Dosing Compound Administration (e.g., oral gavage, diet) Animal_Model->Dosing Analysis Analysis of Atherosclerotic Lesions (e.g., histology, lipid staining) Dosing->Analysis SAR Structure-Activity Relationship (SAR) Studies Analysis->SAR Feedback for optimization ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Refines lead compound

Figure 2: A generalized experimental workflow for the preclinical evaluation of ACAT inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ACAT inhibitors. Below are representative protocols for key experiments.

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system.

1. Preparation of Microsomes:

  • Homogenize liver tissue from a suitable animal model (e.g., rat) in a buffered solution.

  • Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.

  • Determine the protein concentration of the microsomal preparation.

2. Assay Reaction:

  • Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a suitable buffer.

  • Add the test compound (inhibitor) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

3. Reaction Initiation and Termination:

  • Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

4. Lipid Extraction and Analysis:

  • Extract the lipids from the reaction mixture.

  • Separate the cholesteryl ester fraction from other lipids using thin-layer chromatography (TLC).

5. Quantification and Data Analysis:

  • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[4]

Cellular Cholesterol Esterification Assay

This assay assesses the ability of an inhibitor to block cholesterol esterification within a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., macrophages or a cell line overexpressing ACAT) in appropriate media.

  • Treat the cells with the test compound at various concentrations for a specified duration.

2. Radiolabeling:

  • Add a radiolabeled precursor for cholesterol ester synthesis, such as [3H]oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium.

  • Incubate the cells to allow for the incorporation of the radiolabel into cholesteryl esters.

3. Lipid Extraction and Analysis:

  • Wash the cells to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the cholesteryl ester fraction by TLC.

4. Quantification and Data Analysis:

  • Quantify the radioactivity in the cholesteryl ester spots.

  • Normalize the data to the total protein content of the cell lysate.

  • Calculate the percentage of inhibition and determine the IC50 value.[5]

In Vivo Efficacy in a Mouse Model of Atherosclerosis

This protocol outlines a general procedure for evaluating the anti-atherosclerotic effects of an ACAT inhibitor in a preclinical animal model.

1. Animal Model:

  • Use a genetically modified mouse model that is susceptible to developing atherosclerosis, such as the Apolipoprotein E-deficient (ApoE-/-) mouse.[6]

2. Diet and Treatment:

  • Feed the mice a high-fat, "Western-type" diet to accelerate the development of atherosclerotic lesions.

  • Administer the ACAT inhibitor to the treatment group, typically orally via gavage or by incorporating it into the diet. A control group should receive a vehicle.

3. Monitoring and Sample Collection:

  • Monitor the health of the animals throughout the study.

  • At the end of the study, euthanize the animals and collect blood samples for lipid analysis.

  • Perfuse the vascular system to clear blood and collect the aorta for analysis.

4. Analysis of Atherosclerosis:

  • En face analysis: Open the aorta longitudinally, stain with a lipid-staining dye (e.g., Oil Red O), and quantify the lesion area as a percentage of the total aortic surface area.

  • Histological analysis: Section the aortic root and stain with various histological stains to assess lesion size, composition (e.g., macrophage content, collagen content), and morphology.[6]

Conclusion

The development of potent and selective ACAT inhibitors remains an active area of research with therapeutic potential in a range of diseases. While a direct comparison involving "this compound" is not currently possible due to the lack of public data, this guide provides a framework for evaluating and comparing other ACAT inhibitors. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers dedicated to advancing the field of ACAT-targeted therapeutics. Further investigation into isoform-selective inhibitors and their long-term efficacy and safety will be crucial for their successful clinical translation.

References

Evaluating ACAT Inhibitors: A Comparative Guide to Specificity for ACAT1 vs. ACAT2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of small molecule inhibitors for the two isoforms of Acyl-CoA: Cholesterol Acyltransferase (ACAT), namely ACAT1 and ACAT2, is critical for advancing therapeutic strategies against a range of diseases, including atherosclerosis, cancer, and Alzheimer's disease. This guide provides a comparative overview of methodologies to determine inhibitor specificity and presents available data for several known ACAT inhibitors.

Introduction to ACAT1 and ACAT2

ACAT is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol to form cholesteryl esters.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed, found in tissues such as macrophages, adrenal glands, and the brain.[1] In contrast, ACAT2 is primarily located in the liver and intestines.[1][2] This differential localization suggests distinct physiological roles; ACAT1 is mainly involved in intracellular cholesterol storage, while ACAT2 is implicated in the assembly and secretion of lipoproteins.[3] The development of isoform-specific inhibitors is a key goal for targeted therapeutic interventions.[1]

Comparative Performance of ACAT Inhibitors

The potency and selectivity of ACAT inhibitors are typically determined by measuring their half-maximal inhibitory concentration (IC50) against each isoform. The following table summarizes the selectivity profiles of several documented ACAT inhibitors, providing a framework for how a compound like Acat-IN-10 would be evaluated.

InhibitorACAT1 IC50ACAT2 IC50Selectivity (Fold)Reference
Compound 1A --66- to 187-fold lower for ACAT1[4]
CP113 --No specificity[4]
STL565001 --6-fold selective for ACAT2 (based on % inhibition)[4][5]
STL528213 --13-fold selective for ACAT2 (based on % inhibition)[4][5]
Pyripyropene A Derivatives --High selectivity toward ACAT2[6]

Note: The IC50 values and selectivity are highly dependent on the specific assay conditions. The data for STL565001 and STL528213 are presented as a calculated selectivity ratio based on percent inhibition at a fixed concentration.

Experimental Protocols for Determining ACAT Inhibitor Specificity

The determination of an inhibitor's selectivity for ACAT1 versus ACAT2 relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed assays.

In Vitro ACAT Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.[7]

1. Enzyme Preparation:

  • Source: Microsomes are prepared from cells overexpressing either human ACAT1 or ACAT2 (e.g., insect cells or specific mammalian cell lines).[3][6] This ensures a high concentration of the target enzyme.

  • Procedure: Liver tissue from a suitable animal model can also be used, followed by homogenization and differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.[7]

2. Inhibition Assay:

  • The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme source (microsomes).[1]

  • The assay is typically performed in a buffer containing a source of cholesterol (e.g., cholesterol-rich liposomes).[7]

3. Reaction Initiation:

  • The reaction is initiated by adding a radiolabeled fatty acyl-CoA substrate, such as [14C]oleoyl-CoA.[7] The mixture is then incubated at 37°C.[7]

4. Reaction Termination and Lipid Extraction:

  • The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).[7]

  • Lipids are extracted, and the cholesteryl ester fraction is separated from free fatty acids using thin-layer chromatography (TLC).[7]

5. Data Analysis:

  • The amount of radiolabeled cholesteryl ester is quantified using a scintillation counter.

  • The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.[7]

Cell-Based Fluorescence Assay

This assay assesses the ability of an inhibitor to block cholesterol esterification within a cellular context.[8][9]

1. Cell Culture and Transfection:

  • Cell Line: A cell line lacking endogenous ACAT activity (e.g., AC29 cells) is used as the host.[3][9]

  • Transfection: These cells are stably transfected to express either human ACAT1 or ACAT2.[8][9]

2. Inhibitor Treatment:

  • Cells are treated with the test compound at various concentrations for a specified duration.[1]

3. Fluorescent Substrate Incubation:

  • Cells are incubated with a fluorescent cholesterol analog, such as NBD-cholesterol.[8][9] When ACAT is active, the NBD-cholesterol is esterified and stored in cytoplasmic lipid droplets, leading to a strong fluorescent signal.[8]

4. Fluorescence Measurement:

  • The fluorescence intensity is measured using a fluorescence microscope or a plate reader. The esterified NBD-cholesterol in lipid droplets has a higher fluorescence quantum yield than free NBD-cholesterol in the cell membranes.[3]

5. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by analyzing the dose-response curves.[3]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in evaluating ACAT inhibitors, the following diagrams illustrate a typical experimental workflow and the distinct roles of ACAT1 and ACAT2.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Cell Culture (ACAT1 or ACAT2 expressing) prep2 Microsome Isolation prep1->prep2 assay1 Incubate Microsomes with Inhibitor prep2->assay1 assay2 Add Cholesterol & [14C]oleoyl-CoA assay1->assay2 assay3 Incubate at 37°C assay2->assay3 analysis1 Stop Reaction & Lipid Extraction assay3->analysis1 analysis2 TLC Separation analysis1->analysis2 analysis3 Quantify Radioactivity analysis2->analysis3 analysis4 Calculate IC50 analysis3->analysis4

Caption: Workflow for the in vitro ACAT inhibition assay.

acat_pathway cluster_ACAT1 Ubiquitous Tissues (e.g., Macrophages) cluster_ACAT2 Liver & Intestine ACAT1 ACAT1 CE_storage Cholesteryl Ester (CE) Storage in Lipid Droplets ACAT1->CE_storage Esterification FC Free Cholesterol (FC) FC->ACAT1 Inhibitor1 Selective ACAT1 Inhibitor Inhibitor1->ACAT1 ACAT2 ACAT2 Lipoprotein ApoB-containing Lipoprotein Assembly & Secretion ACAT2->Lipoprotein CE for Lipoprotein Core FC2 Dietary/Synthesized Free Cholesterol (FC) FC2->ACAT2 Inhibitor2 Selective ACAT2 Inhibitor Inhibitor2->ACAT2

Caption: Distinct roles of ACAT1 and ACAT2 in cholesterol metabolism.

References

A Comparative Analysis: Pharmacological Inhibition with Acat-IN-10 versus Genetic Knockdown of ACAT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, understanding the nuances of targeting Acyl-CoA: Cholesterol Acyltransferase (ACAT) is critical. This enzyme, also known as Sterol O-acyltransferase (SOAT), is a key player in cellular cholesterol homeostasis, catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] This process is crucial for preventing the toxicity associated with excess free cholesterol.[1] Mammals have two isoforms: ACAT1, which is ubiquitously expressed and maintains intracellular cholesterol balance, and ACAT2, found primarily in the intestine and liver, where it aids in dietary cholesterol absorption and lipoprotein assembly.[1][2]

This guide provides an objective comparison between two primary methods for studying ACAT function: pharmacological inhibition, represented by compounds like Acat-IN-10 and other well-characterized inhibitors, and genetic knockdown of the ACAT-encoding gene (SOAT1 or SOAT2).

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between pharmacological inhibition and genetic knockdown lies in their target and mechanism.

  • Pharmacological Inhibition (e.g., this compound): Small molecule inhibitors function by binding directly to the ACAT enzyme, typically at its active site. This binding event physically obstructs the enzyme's ability to catalyze the cholesterol esterification reaction. The effect is rapid, dose-dependent, and generally reversible upon removal of the compound. This approach targets the activity of the existing enzyme pool.

  • Genetic Knockdown (e.g., siRNA, shRNA): This method targets the messenger RNA (mRNA) transcript of the SOAT gene. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into the cell, where they bind to the complementary ACAT mRNA sequence. This triggers the cell's natural RNA interference (RNAi) machinery to degrade the mRNA, thereby preventing the synthesis of new ACAT protein. The effect is on protein expression levels, is typically transient, and its onset is slower, as it depends on the turnover rate of existing ACAT protein.[3][4]

Quantitative Data Comparison

The following tables summarize the quantitative effects observed when using ACAT inhibitors versus genetic knockdown, providing a clear comparison of their impact on cellular processes.

Table 1: Comparison of Effects on Cholesterol Metabolism in Vitro

ParameterPharmacological Inhibition (ACAT Inhibitors)Genetic Knockdown (ACAT1 siRNA)Reference
ACAT1 Protein Reduction Not applicable (targets activity)~54% reduction in H4 neuroglioma cells[3]
Cellular Cholesteryl Ester Levels Significant dose-dependent decrease~22% decrease in H4 neuroglioma cells[3]
Free Cholesterol in ER 47.6% increase (with CP-113,818)16.3% increase[3]
Amyloid-β (Aβ) Secretion Strong suppression of Aβ generation~40% decrease in Aβ secretion[3][5]
Total Adipocyte Lipid Content Decreased de novo lipogenesis~40% reduction with knockdown of either ACAT isoform[6]

Table 2: Comparison of Effects on Atherosclerosis in Animal Models

ParameterPharmacological Inhibition (e.g., F1394)Genetic Knockdown (ACAT1 Knockout)Reference
Atherosclerotic Lesion Size Significantly retarded plaque progressionControversial; some studies report larger lesions due to free cholesterol toxicity and macrophage apoptosis.[7][8][7][9][10]
Plaque Macrophage Content ReducedCan be poor in macrophages[7][10]
Plaque Cholesterol Content Reduced free and esterified cholesterolRich in free cholesterol[7][8]
Plasma Cholesterol Levels Modest decrease in non-HDL cholesterolMinimal effect with ACAT1 knockout; significant reduction with ACAT2 knockout.[8][11][8][11]

Note: The discrepancy in atherosclerosis outcomes is a critical point. Partial inhibition with pharmacological agents often appears atheroprotective, whereas complete genetic deficiency of ACAT1 can exacerbate lesions, potentially by causing massive free cholesterol accumulation and subsequent cell death.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biology and experimental processes is essential for designing robust studies.

ACAT_Pathway cluster_uptake Cholesterol Uptake cluster_cell Macrophage / Foam Cell cluster_intervention Intervention Points ldl LDL/Modified LDL fc Free Cholesterol Pool ldl->fc Uptake acat1 ACAT1 Enzyme fc->acat1 Substrate efflux Cholesterol Efflux (e.g., via ABCA1) fc->efflux Removal toxicity Free Cholesterol Toxicity / Apoptosis fc->toxicity ce Cholesteryl Esters acat1->ce Esterification ld Lipid Droplets (Storage) ce->ld inhibitor This compound (Inhibitor) inhibitor->acat1 Inhibits Activity sirna ACAT1 siRNA (Knockdown) mrna ACAT1 mRNA sirna->mrna Degrades mrna->acat1 Translation

Caption: ACAT1 pathway showing cholesterol esterification and points of intervention.

Inhibitor_Workflow start Start seed Seed Cells (e.g., Macrophages) start->seed adhere Allow Adherence (24h) seed->adhere prepare Prepare this compound Serial Dilutions adhere->prepare treat Treat Cells with Inhibitor and Vehicle Control prepare->treat incubate Incubate for Defined Period treat->incubate analyze Analyze Endpoints: - ACAT Activity Assay - Cholesterol Quantification - Western Blot for Pathway Markers incubate->analyze end End analyze->end

Caption: Experimental workflow for pharmacological inhibition of ACAT.

Knockdown_Workflow start Start seed Seed Cells start->seed transfect Transfect Cells with ACAT1 siRNA & Control siRNA (e.g., using Lipofectamine) seed->transfect incubate Incubate for 48-96h (allow for knockdown) transfect->incubate validate Validate Knockdown: - qPCR (mRNA levels) - Western Blot (protein levels) incubate->validate functional_assay Perform Functional Assays: - Cholesterol Esterification - Aβ Secretion Assay validate->functional_assay end End functional_assay->end

References

Cross-Validation of ACAT Inhibitor Efficacy: A Comparative Analysis of Avasimibe and Pactimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of two prominent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, Avasimibe and Pactimibe (B69775). Due to the limited availability of public data on a compound specifically named "Acat-IN-10," this document focuses on a cross-validation of results from well-characterized alternative compounds targeting the ACAT enzyme. The objective is to offer a clear comparison of their efficacy and mechanisms of action based on available experimental data.

Introduction to ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1][2] This process is central to cellular cholesterol homeostasis. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters within macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2] Inhibition of ACAT is therefore a promising therapeutic strategy for managing hyperlipidemia and atherosclerosis.[3][4] There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[5]

Quantitative Performance of ACAT Inhibitors

The following tables summarize the in vitro and in vivo performance of Avasimibe and Pactimibe based on published studies.

Table 1: In Vitro Inhibitory Activity of Avasimibe and Pactimibe

CompoundTargetIC50 (µM)Cell Line/Source
Avasimibe (CI-1011) ACAT124-
ACAT29.2-
Pactimibe (CS-505) ACAT14.9-
ACAT23.0-
ACAT (Liver)2.0-
ACAT (Macrophages)2.7-
ACAT (THP-1 cells)4.7-
Cholesteryl Ester Formation6.7-

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7]

Table 2: In Vivo Effects of Avasimibe and Pactimibe on Plasma Lipids

CompoundAnimal ModelDosageKey Findings
Avasimibe (CI-1011) ApoE*3-Leiden Mice10 mg/kg/day56% reduction in plasma total cholesterol.[8]
Hyperlipidemic Rabbits-Reduced atherosclerotic lesion severity.[9]
Pactimibe (CS-505) ApoE(-/-) Mice (Early Lesion)0.1% (w/w) in diet43-48% reduction in plasma cholesterol; 90% reduction in atherosclerotic lesion area.[10]
ApoE(-/-) Mice (Advanced Lesion)0.1% (w/w) in dietSignificant reduction in plasma cholesterol; 77% reduction in lesion area.[10]
Hamsters-Significant serum cholesterol lowering activity.[11]

Signaling Pathway of ACAT and its Inhibition

The following diagram illustrates the central role of ACAT in cholesterol metabolism and the mechanism of its inhibition.

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Macrophage LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding & Internalization Free_Cholesterol Free Cholesterol (in ER) LDLR->Free_Cholesterol Release of Cholesterol ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplet Lipid Droplet (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplet ACAT_Inhibitor ACAT Inhibitor (e.g., Avasimibe, Pactimibe) ACAT_Inhibitor->ACAT Inhibition

Diagram 1: ACAT signaling pathway and inhibition.

Experimental Protocols

A common method to assess the in vitro efficacy of ACAT inhibitors is the measurement of cholesteryl ester formation in a cellular context.

Cellular ACAT Activity Assay Workflow

  • Cell Culture: Macrophages or other suitable cell lines (e.g., CHO cells) are cultured in appropriate media.

  • Cholesterol Loading: To induce ACAT activity, cells are incubated with a source of cholesterol, such as acetylated low-density lipoprotein (acLDL).[5]

  • Inhibitor Treatment: The cultured cells are then treated with varying concentrations of the ACAT inhibitor being tested (e.g., Avasimibe, Pactimibe).

  • Radiolabeling: A radiolabeled fatty acid, such as [14C]oleic acid, is added to the cell culture medium. This allows for the tracking of newly synthesized cholesteryl esters.

  • Lipid Extraction: After an incubation period, total cellular lipids are extracted using organic solvents.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesteryl ester fraction from other lipid species.

  • Quantification: The amount of radiolabeled cholesteryl ester is quantified using scintillation counting or autoradiography.

  • Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in radiolabeled cholesteryl ester formation at different inhibitor concentrations compared to a control group without the inhibitor.

Experimental_Workflow A 1. Cell Culture (e.g., Macrophages) B 2. Cholesterol Loading (with acLDL) A->B C 3. Inhibitor Treatment (Varying Concentrations) B->C D 4. Radiolabeling (with [14C]oleic acid) C->D E 5. Lipid Extraction D->E F 6. Thin-Layer Chromatography (TLC) E->F G 7. Quantification of [14C]Cholesteryl Esters F->G H 8. Data Analysis (IC50 Determination) G->H

Diagram 2: Cellular ACAT activity assay workflow.

Discussion and Conclusion

Both Avasimibe and Pactimibe have demonstrated potent inhibition of the ACAT enzyme in vitro and significant cholesterol-lowering effects in various animal models.[6][7][8][10] Pactimibe appears to have a slightly lower IC50 for both ACAT isoforms compared to Avasimibe, suggesting higher in vitro potency.[6][7] In vivo studies have shown that both compounds can effectively reduce plasma cholesterol and atherosclerotic lesion formation.[8][10]

It is important to note that despite promising preclinical data, the clinical development of several ACAT inhibitors, including Avasimibe and Pactimibe, was discontinued (B1498344) due to a lack of efficacy in human trials or unfavorable side effects.[9][12] For instance, in some clinical studies, Avasimibe was associated with an increase in LDL cholesterol levels.[9] These outcomes highlight the complexities of translating preclinical findings to clinical success and underscore the need for further research into the nuanced roles of ACAT isoforms and the development of more selective inhibitors.

This comparative guide provides a snapshot of the experimental data for two key ACAT inhibitors, offering a valuable resource for researchers in the field of cholesterol metabolism and cardiovascular drug discovery. The provided methodologies and pathway diagrams serve as a foundation for designing and interpreting future studies in this area.

References

ACAT Inhibitors vs. Statins in Atherosclerosis Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors and statins in preclinical and clinical research models of atherosclerosis. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Statins, the cornerstone of lipid-lowering therapy, effectively reduce atherosclerosis progression by inhibiting hepatic cholesterol synthesis. ACAT inhibitors, a class of drugs with a distinct mechanism of action, have also been investigated for their potential anti-atherosclerotic effects. While promising in some preclinical models, clinical trials with ACAT inhibitors have yielded disappointing results, in some cases even suggesting a potential for harm. This guide delves into the available research data to compare the efficacy and mechanisms of these two classes of drugs.

Mechanism of Action

Statins: Statins competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition primarily in the liver leads to a decrease in intracellular cholesterol levels. The cell compensates by upregulating the expression of LDL receptors on its surface, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

ACAT Inhibitors: Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that converts free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] In macrophages within atherosclerotic plaques, ACAT1 is the predominant isoform and is responsible for the formation of foam cells, a hallmark of atherosclerosis.[2] ACAT inhibitors block this process, aiming to prevent foam cell formation and reduce cholesterol accumulation within the arterial wall. There are two isoforms of ACAT: ACAT1, found in various tissues including macrophages, and ACAT2, primarily located in the intestine and liver.[1]

Comparative Efficacy Data

The following table summarizes key findings from preclinical and clinical studies comparing the effects of ACAT inhibitors and statins on atherosclerosis and related lipid parameters. It is important to note that direct head-to-head comparative studies are limited, and much of the ACAT inhibitor data comes from trials where they were added to statin therapy.

Parameter ACAT Inhibitors (Pactimibe, Avasimibe) Statins (e.g., Atorvastatin, Rosuvastatin) Research Model Key Findings & Citations
Atheroma Volume No significant reduction; some studies showed a trend towards increased volume compared to placebo.Significant reduction in progression, and in some cases, regression.Human (Intravascular Ultrasound - IVUS)In the ACTIVATE trial, pactimibe (B69775) did not reduce the progression of coronary atherosclerosis and adversely affected some secondary measures compared to placebo in patients on standard care including statins.[3][4] The A-PLUS trial with avasimibe (B1665837) also showed no benefit in reducing plaque volume.[5]
LDL Cholesterol No significant change or a slight increase.Significant reduction.HumanAvasimibe was associated with an unexpected increase in LDL cholesterol levels in one study.[5] Statins are well-established to significantly lower LDL-C.
Triglycerides & VLDL-C Significant reductions.Significant reduction.HumanAvasimibe demonstrated significant reductions in triglycerides and VLDL-C.[6] Statins also effectively lower triglycerides.
HDL Cholesterol No significant change.Modest increase.HumanAvasimibe did not significantly alter HDL-C levels.[6] Statins can lead to a modest increase in HDL-C.
Plaque Composition Theoretical benefit of reducing foam cell formation.Promote plaque stability.Animal ModelsACAT inhibition is intended to prevent the conversion of macrophages into foam cells.[1] Statins have been shown to promote the regression of atherosclerosis by activating macrophage emigration from plaques.[7]
Anti-inflammatory Effects Some evidence of reducing inflammation.Well-documented anti-inflammatory effects.Animal ModelsAtorvastatin has been shown to have strong anti-inflammatory effects in apoE/LDLR-deficient mice.[8]

Signaling Pathway Diagrams

Signaling_Pathways cluster_Statin Statin Pathway cluster_ACAT ACAT Inhibitor Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol_Syn Cholesterol Synthesis Mevalonate->Cholesterol_Syn LDL_Receptor LDL Receptor Cholesterol_Syn->LDL_Receptor downregulates LDL_C Circulating LDL-C LDL_Receptor->LDL_C Uptake Statins Statins HMG_CoA_Reductase_Inhibition->Mevalonate inhibits Free_Cholesterol Free Cholesterol Cholesteryl_Esters Cholesteryl Esters Free_Cholesterol->Cholesteryl_Esters ACAT1 Foam_Cell Foam Cell Formation Cholesteryl_Esters->Foam_Cell ACAT_Inhibitors ACAT Inhibitors ACAT1_Inhibition->Cholesteryl_Esters inhibits

Caption: Mechanisms of action for statins and ACAT inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_model Atherosclerosis Animal Model (e.g., ApoE-/- mice) cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints cluster_analysis Data Analysis start_point Start: 8-week-old mice diet High-Fat/Western Diet (8-16 weeks) start_point->diet randomization Randomization diet->randomization Randomization group1 Vehicle Control blood_lipids Blood Lipid Analysis (TC, LDL-C, HDL-C, TG) group1->blood_lipids aortic_lesions Aortic Root Lesion Analysis (Oil Red O staining) group1->aortic_lesions plaque_composition Plaque Composition (Immunohistochemistry for Macrophages, Smooth Muscle Cells) group1->plaque_composition group2 Statin group2->blood_lipids group2->aortic_lesions group2->plaque_composition group3 ACAT Inhibitor group3->blood_lipids group3->aortic_lesions group3->plaque_composition group4 Statin + ACAT Inhibitor group4->blood_lipids group4->aortic_lesions group4->plaque_composition randomization->group1 randomization->group2 randomization->group3 randomization->group4 data_analysis Statistical Analysis of Endpoint Data blood_lipids->data_analysis aortic_lesions->data_analysis plaque_composition->data_analysis

Caption: Typical workflow for evaluating anti-atherosclerotic drugs.

Experimental Protocols

Representative In Vivo Efficacy Study in an Animal Model

This protocol is a generalized representation based on common methodologies used in preclinical atherosclerosis research, such as those involving apoE-deficient mice.[8]

1. Animal Model and Diet:

  • Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, 8 weeks of age.

  • Acclimatization: Mice are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Diet-Induced Atherosclerosis: To induce atherosclerosis, mice are fed a high-fat "Western" diet (e.g., containing 21% fat and 0.15% cholesterol) for a period of 8 to 16 weeks.

2. Treatment Groups and Administration:

  • Mice are randomly assigned to one of the following treatment groups (n=10-15 per group):

    • Group 1: Vehicle control (e.g., carboxymethyl cellulose) administered by oral gavage daily.

    • Group 2: Statin (e.g., Atorvastatin, 10 mg/kg/day) administered by oral gavage daily.

    • Group 3: ACAT inhibitor (dose determined by prior pharmacokinetic studies) administered by oral gavage daily.

    • Group 4: Combination of the statin and ACAT inhibitor at the same doses as the monotherapy groups.

  • Treatment is initiated after an initial period of high-fat diet feeding (e.g., 4 weeks) to allow for lesion development and continues for the remainder of the study.

3. Efficacy Endpoint Analysis:

  • Blood Lipid Profile: At the end of the treatment period, blood is collected via cardiac puncture following a 4-hour fast. Plasma is separated by centrifugation, and total cholesterol, LDL-C, HDL-C, and triglyceride levels are determined using enzymatic colorimetric assays.

  • Atherosclerotic Lesion Analysis:

    • Mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • The heart and aorta are dissected. The aortic root is embedded in OCT compound and sectioned.

    • Serial sections of the aortic root are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.

    • The lesion area is quantified using image analysis software (e.g., ImageJ) and expressed as the mean lesion area per section.

  • Plaque Composition Analysis:

    • Immunohistochemistry is performed on adjacent aortic root sections to characterize the cellular composition of the plaques.

    • Primary antibodies targeting macrophages (e.g., anti-CD68) and smooth muscle cells (e.g., anti-α-smooth muscle actin) are used.

    • The stained areas are quantified to determine the relative content of different cell types within the plaques.

4. Statistical Analysis:

  • Data are presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.

Conclusion

While the inhibition of ACAT presents a mechanistically plausible approach to mitigating atherosclerosis, clinical evidence to date has not supported its efficacy, particularly in the context of concurrent statin therapy. In contrast, statins remain a highly effective and clinically validated treatment for reducing atherosclerotic cardiovascular disease. The data from research models suggest that the clinical development of ACAT inhibitors for atherosclerosis has been unsuccessful, with some trials indicating a potential for adverse outcomes. Future research in this area may require the development of isoform-specific ACAT inhibitors or a better understanding of the complex interplay between intracellular cholesterol esterification and overall plaque biology.

References

A Comparative Analysis of Two ACAT Inhibitors: The Well-Characterized CI-976 and the Enigmatic Acat-IN-10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating potential therapeutic targets. This guide provides a comparative analysis of two inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), CI-976 and Acat-IN-10. While both molecules are cataloged as ACAT inhibitors, the depth of their scientific characterization varies significantly, a crucial factor for experimental design and data interpretation.

This guide will delve into the known mechanisms of action, biochemical properties, and cellular effects of both compounds. A significant disparity in publicly available data exists, with CI-976 being extensively studied and characterized, whereas this compound remains largely undefined in the scientific literature beyond its patent disclosure. This comparison, therefore, not only contrasts the molecules themselves but also the state of scientific knowledge surrounding them.

Biochemical and Pharmacological Profile

A summary of the key properties of this compound and CI-976 is presented below. It is important to note the absence of publicly available quantitative data for this compound, which limits a direct performance comparison.

FeatureThis compoundCI-976
Primary Target Acyl-CoA: Cholesterol Acyltransferase (ACAT)[1][2]Acyl-CoA: Cholesterol Acyltransferase (ACAT)[3]
Secondary Target(s) Weakly inhibits NF-κB mediated transcription[1][2]Lysophospholipid Acyltransferase (LPAT)[3]
ACAT IC50 Data not publicly available0.073 µM[3]
LPAT IC50 Data not publicly available15 µM[3]
Mechanism of Action (ACAT) Inferred to be a sulfonylaminocarbonyl derivative targeting ACAT.Competitive inhibitor with respect to fatty acyl-CoA.
Known Cellular Effects Weak inhibition of NF-κB pathway.[1][2]Inhibition of cholesterol esterification, disruption of ER-to-Golgi trafficking, and inhibition of endocytosis.[1][2]
Chemical Formula C35H56N4O5S (Free base)C23H39NO4
Molecular Weight 644.90 g/mol (Free base)393.57 g/mol
CAS Number 454203-40-8 (Free base)114289-47-3

In-Depth Analysis of Inhibitors

This compound: An Uncharacterized ACAT Inhibitor

This compound is described as an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor originating from patent EP1236468A1, specifically cited as example 197.[1][2] Its chemical structure is that of a sulfonylaminocarbonyl derivative. Beyond this, publicly accessible scientific literature lacks detailed characterization of its potency, selectivity, or specific effects on cellular cholesterol metabolism.

One notable piece of information is its weak inhibitory effect on NF-κB mediated transcription, suggesting potential off-target effects or a link between ACAT inhibition and inflammatory signaling that warrants further investigation.[1][2] However, without quantitative data on its primary target engagement (ACAT1 and ACAT2 isoforms), its utility as a specific chemical probe for studying ACAT remains to be established. Researchers considering this compound should be prepared to undertake extensive validation experiments to determine its potency and selectivity in their experimental systems.

CI-976: A Dual ACAT and LPAT Inhibitor with Well-Defined Effects

CI-976 is a well-documented inhibitor with a dual mechanism of action, targeting both ACAT and, at higher concentrations, Lysophospholipid Acyltransferase (LPAT).[3] Its potent inhibition of ACAT (IC50 = 0.073 µM) has been extensively characterized.[3] Cryo-electron microscopy studies of human SOAT1 (the gene encoding ACAT1) have revealed that CI-976 binds within the catalytic chamber, acting as a competitive inhibitor of the fatty acyl-CoA substrate.

The inhibitory effect of CI-976 on LPAT (IC50 = 15 µM) is responsible for its profound effects on intracellular membrane trafficking.[3] By inhibiting LPAT, CI-976 disrupts the reacylation of lysophospholipids, leading to an accumulation of these lipids within membranes. This alteration in lipid composition induces membrane curvature, resulting in the tubulation of the Golgi apparatus and the inhibition of vesicle budding from the endoplasmic reticulum (ER) and endosomes.[1][2] This makes CI-976 a valuable tool for studying the role of lipid metabolism in the dynamic processes of protein transport and organelle structure.

Signaling Pathways and Mechanisms of Action

To visualize the distinct and overlapping mechanisms of this compound and CI-976, the following diagrams illustrate the ACAT-mediated cholesterol esterification pathway and the LPAT-mediated membrane trafficking pathway.

ACAT_Pathway cluster_ER Endoplasmic Reticulum Cholesterol Free Cholesterol ACAT ACAT1/2 Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Esterification LipidDroplet Lipid Droplet CholesterylEster->LipidDroplet Storage Inhibitor This compound / CI-976 Inhibitor->ACAT

Figure 1: ACAT-Mediated Cholesterol Esterification Pathway. This diagram illustrates the central role of ACAT in converting free cholesterol and fatty acyl-CoA into cholesteryl esters, which are subsequently stored in lipid droplets. Both this compound and CI-976 are designed to inhibit this enzymatic step.

LPAT_Pathway cluster_Membrane Golgi/ER Membrane Phospholipid Phospholipid Lysophospholipid Lysophospholipid Phospholipid->Lysophospholipid Hydrolysis PLA2 PLA2 Lysophospholipid->Phospholipid Reacylation MembraneShape Membrane Curvature (Tubulation/Vesicle Fission) Lysophospholipid->MembraneShape Accumulation Leads to LPAT LPAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPAT CI976 CI-976 CI976->LPAT

Figure 2: LPAT-Mediated Regulation of Membrane Trafficking. This diagram shows the role of LPAT in maintaining membrane phospholipid composition. Inhibition of LPAT by CI-976 leads to the accumulation of lysophospholipids, which alters membrane curvature and affects processes like vesicle budding and transport.

Experimental Protocols

For researchers wishing to characterize this compound or further investigate the activities of CI-976, the following are detailed methodologies for key experiments.

In Vitro ACAT Inhibition Assay

This assay directly measures the enzymatic activity of ACAT in a cell-free system, typically using microsomal fractions from cells or tissues.

1. Preparation of Microsomes:

  • Homogenize liver tissue or cultured cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ACAT enzymes. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Assay Reaction:

  • Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Add the test compound (this compound or CI-976) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for 15-30 minutes at 37°C.

3. Reaction Initiation and Termination:

  • Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding a solvent mixture, such as chloroform:methanol (2:1, v/v).

4. Lipid Extraction and Analysis:

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Separate the lipids by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

  • Visualize the lipid spots (e.g., with iodine vapor) and identify the cholesteryl ester band by co-migration with a standard.

  • Scrape the cholesteryl ester spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the amount of cholesteryl ester formed in each reaction.

  • Determine the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

ACAT_Assay_Workflow start Start prep_microsomes Prepare Microsomes start->prep_microsomes setup_reaction Set up Reaction Mixture (Microsomes, Cholesterol) prep_microsomes->setup_reaction add_inhibitor Add Inhibitor (or Vehicle) setup_reaction->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate with [14C]Oleoyl-CoA pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction & Extract Lipids incubate->stop_reaction tlc Separate Lipids by TLC stop_reaction->tlc quantify Quantify [14C]Cholesteryl Ester tlc->quantify analyze Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

References

A Comparative Guide to ACAT Inhibitors in Lipid Research: A Framework for Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. While specific benchmark studies on Acat-IN-10 are not publicly available at this time, this guide outlines the essential experimental protocols and data presentation methods necessary for a comprehensive evaluation, using illustrative data from other known ACAT inhibitors.

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] This function makes ACAT a significant therapeutic target for conditions associated with abnormal cholesterol accumulation, such as atherosclerosis and Alzheimer's disease.[2][3][4] There are two isoforms of this enzyme, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2), which have distinct tissue distributions and physiological roles.[1][3][5] ACAT1 is found ubiquitously in various tissues including macrophages, adrenal glands, and brain, while ACAT2 is primarily expressed in the intestine and liver.[2][3][5] The inhibition of ACAT is expected to reduce plasma lipid levels by preventing intestinal cholesterol absorption and diminishing the assembly of lipoproteins.[2]

Illustrative Comparison of ACAT Inhibitors

To effectively benchmark a novel ACAT inhibitor like this compound, it is essential to compare its performance against established compounds. The following table summarizes outcomes for previously studied ACAT inhibitors, Avasimibe and Pactimibe, from clinical trials. This data serves as an example of how to present comparative findings.

CompoundTrialKey OutcomesReference(s)
Avasimibe A-PLUSDid not favorably alter coronary atherosclerosis as assessed by IVUS. Caused a mild increase in LDL cholesterol.[6]
-In combination with atorvastatin, showed a modest enhancement of lipid-lowering effects in patients with homozygous familial hypercholesterolemia.[6]
Pactimibe ACTIVATEIneffective for reducing atherosclerosis; showed a trend towards worsening atherosclerosis.[6]
CAPTIVATENo effect on atherosclerosis progression; associated with an increased incidence of major cardiovascular events.[6]
Mechanism of Action of ACAT Inhibitors

ACAT inhibitors block the intracellular esterification of cholesterol, preventing its conversion to cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol. This can have several downstream effects, including the downregulation of cholesterol biosynthesis and uptake, and potentially promoting cholesterol efflux from cells. The therapeutic rationale is that inhibiting ACAT in macrophages will prevent the formation of foam cells, a key event in the development of atherosclerotic plaques, and inhibiting ACAT2 in the intestine and liver will reduce dietary cholesterol absorption and the secretion of atherogenic lipoproteins.[7][8]

cluster_cell Cellular Cholesterol Homeostasis Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->ACAT Inhibition

Mechanism of ACAT Inhibition.

Experimental Protocols for Benchmarking ACAT Inhibitors

To rigorously evaluate a new ACAT inhibitor, a series of in vitro and in vivo experiments are necessary. The following protocols provide a standardized approach for generating comparative data.

In Vitro ACAT Inhibition Assay

This assay determines the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.[6]

1. Preparation of Microsomes:

  • Isolate the microsomal fraction, which is rich in ACAT enzymes, from liver tissue of a suitable animal model (e.g., rat) through homogenization and differential centrifugation.[6]

2. Assay Reaction:

  • Perform the assay in a buffer containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).[6]

3. Compound Incubation:

  • Dissolve test compounds (e.g., this compound) in a suitable solvent like DMSO and pre-incubate with the microsomes at various concentrations.[6][9]

4. Reaction Initiation and Termination:

  • Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C.[6]

  • Stop the reaction by adding a solvent mixture such as chloroform:methanol.[6][9]

5. Lipid Extraction and Analysis:

  • Extract the lipids and separate the cholesteryl ester fraction from free fatty acids using thin-layer chromatography (TLC).[6][9]

6. Quantification:

  • Quantify the radioactivity incorporated into the cholesteryl ester band using a scintillation counter.[6]

7. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell-Based ACAT Activity Assay

This assay measures the ability of a compound to inhibit ACAT activity within a cellular context.

1. Cell Culture:

  • Culture appropriate cells (e.g., macrophages or a cell line overexpressing an ACAT isoform) in standard conditions.

2. Compound Treatment:

  • Pre-treat the cells with the ACAT inhibitor at various concentrations or a vehicle control for a specified time.[10]

3. Radiolabeling:

  • Add fresh medium containing a radiolabeled substrate, such as [3H]oleic acid complexed to BSA, and incubate for 1-4 hours at 37°C.[10]

4. Cell Lysis and Lipid Extraction:

  • Wash the cells to remove unincorporated radiolabel, lyse the cells, and extract the lipids.[10]

5. Analysis:

  • Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting.[10]

In Vivo Efficacy in an Animal Model of Atherosclerosis

This protocol assesses the therapeutic potential of an ACAT inhibitor in a preclinical animal model.

1. Animal Model:

  • Use a relevant animal model, such as Apolipoprotein E-deficient (apoE-/-) mice, which are prone to developing atherosclerosis.[6]

2. Diet and Treatment:

  • Feed the mice a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic lesions.[6]

  • Administer the test compound orally at various doses for a defined period (e.g., 12-16 weeks), with a control group receiving the vehicle.[6]

3. Monitoring:

  • Monitor body weight and food consumption throughout the study.[6]

  • Collect blood samples periodically to measure plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).[6]

4. Tissue Collection and Analysis:

  • At the end of the study, euthanize the mice and perfuse and dissect the aorta.[6]

  • Quantify the atherosclerotic lesion area, for example, by staining with Oil Red O.

cluster_workflow Experimental Workflow for ACAT Inhibitor Evaluation Start Start In_Vitro_Screening In Vitro Screening (ACAT Inhibition Assay) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Cell_Based_Assay Cell-Based Assay (Cellular ACAT Activity) Determine_IC50->Cell_Based_Assay In_Vivo_Studies In Vivo Studies (Atherosclerosis Model) Cell_Based_Assay->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Workflow for evaluating ACAT inhibitors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Acat-IN-10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a detailed protocol for the proper disposal of Acat-IN-10, a research compound.

Hazard Identification and Personal Protective Equipment

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with the compound. Based on data for the related compound Acat-IN-6, this compound should be handled with caution. Acat-IN-6 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is of paramount importance.[2]

Personal Protective Equipment (PPE) is mandatory to minimize exposure.[1] The following PPE should be worn when handling this compound for disposal:

PPE SpecificationProtection Against
Safety goggles with side-shieldsEye contact with splashes or dust
Chemical-resistant glovesSkin contact
Impervious clothing (e.g., lab coat)Body exposure
Suitable respiratorInhalation of dust or aerosols

This data is based on the safety protocols for Acat-IN-6.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process that involves segregation, labeling, and coordination with your institution's EHS office.[3][4][5][6][7]

  • Waste Identification and Segregation :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[3][8] Incompatible chemicals can react violently or produce toxic fumes.[7]

    • Segregate solid waste from liquid waste.

  • Waste Collection :

    • Solid Waste : Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing papers, contaminated gloves, absorbent pads) in a designated, sealable, and chemically compatible container.[2][4] Plastic containers are often preferred.[7]

    • Liquid Waste : For solutions containing this compound, collect the liquid in a sealable, leak-proof, and chemically compatible container. Do not fill the container to more than 90% capacity to allow for expansion.

    • Empty Containers : Containers that held this compound must be triple-rinsed with a suitable solvent.[6][8] The rinsate must be collected and disposed of as hazardous waste.[6][8] After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your institution.[6]

  • Waste Container Labeling :

    • All hazardous waste containers must be clearly labeled.[4][8][9] The label should include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "this compound". Avoid abbreviations or formulas.[8]

      • The accumulation start date (the date the first drop of waste was added to the container).[4][9]

      • An indication of the hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").[9]

  • Storage :

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[7]

    • Ensure containers are kept closed at all times, except when adding waste.[6][8][9]

    • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

    • Use secondary containment to prevent spills.[3][4][8]

  • Disposal :

    • Never dispose of this compound down the drain or in the regular trash. [3][6] This is strictly prohibited due to its potential toxicity to aquatic life.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[2]

Accidental Spill Procedures

In the event of an accidental spill of this compound, follow these steps:

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.[2]

  • Wear Full PPE : Before attempting to clean the spill, don the appropriate personal protective equipment.[1]

  • Contain the Spill : Use an inert, non-combustible absorbent material like diatomite or universal binders to contain and absorb the spill.[1][2]

  • Decontaminate : Once the spill is absorbed, decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol.[1][2]

  • Collect Waste : Collect all contaminated materials (absorbent, cleaning materials, and contaminated PPE) in a sealed container and label it as hazardous waste.[2][6]

  • Dispose : Dispose of the spill cleanup materials as hazardous waste by contacting your EHS department.[2][6]

Operational Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste like this compound.

G cluster_lab_personnel Laboratory Personnel Responsibilities cluster_ehs EHS Responsibility A Step 1: Identify Waste & Don PPE B Step 2: Segregate Waste (Solid, Liquid, Sharps) A->B C Step 3: Collect in Compatible Container B->C D Step 4: Label Container (Name, Date, Hazards) C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Request Pickup from EHS E->F G Step 7: EHS Transports for Final Disposal F->G H Spill Occurs I Follow Spill Cleanup Protocol H->I I->C Collect spill waste

Caption: Workflow for proper chemical waste disposal in a laboratory setting.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。